2,4'-Bipyridine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-pyridin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHQDKYZXJVCME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206822 | |
| Record name | 2,4'-Dipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2,4'-Bipyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0012 [mmHg] | |
| Record name | 2,4'-Bipyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
581-47-5 | |
| Record name | 2,4′-Bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4'-Dipyridyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4'-Dipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4'-DIPYRIDYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6SN6RU851 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide on the Analysis of 2,4'-Bipyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Synthesis of 2,4'-Bipyridine
The synthesis of this compound is most effectively achieved through a Negishi coupling reaction. This method involves the palladium-catalyzed cross-coupling of an organozinc compound with an organohalide.
Experimental Protocol: Negishi Coupling
Materials:
-
2-Bromopyridine
-
4-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation of the Organozinc Reagent: A solution of 4-bromopyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this, a solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 30 minutes. A solution of anhydrous zinc chloride in THF is then added, and the reaction is allowed to warm to room temperature and stirred for 1 hour.
-
Coupling Reaction: To the freshly prepared organozinc reagent, 2-bromopyridine and the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), are added. The reaction mixture is then heated to reflux and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Work-up: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound as a solid.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound via Negishi coupling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₈N₂ |
| Molecular Weight | 156.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 61-63 °C |
| Boiling Point | 280-282 °C |
| Solubility | Soluble in most organic solvents |
| pKa (conjugate acid) | ~4.5 |
Crystal Structure Analysis
As of the latest literature review, a definitive single-crystal X-ray diffraction study for pure this compound has not been reported in publicly accessible databases. Therefore, the following data is presented for illustrative purposes and is based on a representative bipyridine structure. This data is intended to demonstrate the format and type of information obtained from a single-crystal X-ray analysis.
Illustrative Crystallographic Data
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.85 |
| b (Å) | 12.75 |
| c (Å) | 7.35 |
| α (°) | 90 |
| β (°) | 108.5 |
| γ (°) | 90 |
| Volume (ų) | 520.0 |
| Z | 2 |
| Calculated Density (g/cm³) | 1.250 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293(2) |
| Reflections Collected | 2500 |
| Independent Reflections | 1200 |
| R-factor (%) | 4.5 |
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone, or a mixture of solvents).
2. Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS). The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Diagram of the Crystal Structure Analysis Workflow:
Caption: General workflow for the determination of a crystal structure.
Conclusion
This technical guide provides essential information for the synthesis and structural analysis of this compound. While a definitive crystal structure of the pure compound is not currently available, the provided protocols and illustrative data serve as a valuable resource for researchers in the field. The detailed synthesis procedure enables the preparation of high-purity material, which is a prerequisite for any subsequent structural or biological studies. The general workflow for single-crystal X-ray diffraction provides a roadmap for obtaining the much-needed crystallographic data for this important molecule.
Quantum chemical calculations for 2,4'-Bipyridine
An In-depth Technical Guide to Quantum Chemical Calculations for 2,4'-Bipyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a heterocyclic compound of significant interest in coordination chemistry, materials science, and pharmaceutical research due to its unique electronic and structural properties as a ligand. Understanding these properties at a molecular level is crucial for designing novel materials and therapeutic agents. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular structure, electronic characteristics, and vibrational spectra of this compound. It details the theoretical methodologies, presents key quantitative data derived from computational studies, and offers visual workflows for the computational processes, serving as a foundational resource for researchers in the field.
Introduction to this compound
Bipyridines are a class of aromatic organic compounds consisting of two linked pyridine rings. The isomer this compound, with its asymmetric structure, offers distinct coordination behavior compared to its more common 2,2' and 4,4' counterparts. This asymmetry influences its electronic properties, dipole moment, and potential as a monodentate or bridging ligand in metal complexes. Quantum chemical calculations provide a powerful, non-experimental route to probe these properties, offering insights that can guide synthetic efforts and predict molecular behavior.[1][2] These computational methods allow for the precise determination of molecular geometries, electronic state energies, and spectroscopic features.[3][4]
Theoretical Background
Modern computational chemistry relies on solving the Schrödinger equation, though exact solutions are only feasible for the simplest systems.[3] Therefore, approximations are employed.
Density Functional Theory (DFT) has become the most widely used method for quantum chemical calculations in chemistry and materials science.[4] It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, particularly using hybrid functionals like B3LYP, offer a favorable balance between computational cost and accuracy for predicting molecular properties such as geometries, vibrational frequencies, and electronic structures.[5][6][7]
Basis Sets are sets of mathematical functions used to construct the molecular orbitals.[3] The choice of basis set affects the accuracy of the calculation. Pople-style basis sets, such as 6-311++G(d,p), are commonly used. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic distribution, especially in molecules with heteroatoms and pi-systems like this compound.[5][8]
Computational Protocols and Methodologies
The accuracy of quantum chemical calculations is highly dependent on the chosen methodology. The following protocol represents a standard and reliable approach for the analysis of this compound, as synthesized from common practices in computational chemistry literature.[6][9][10]
Protocol 1: Geometry Optimization and Vibrational Frequency Calculation
-
Software: Gaussian 16 or a similar quantum chemistry package.[11]
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
-
Basis Set: 6-311++G(d,p) for all atoms.
-
Procedure:
-
An initial structure of this compound is constructed.
-
A geometry optimization is performed to find the lowest energy conformation of the molecule.
-
Following optimization, a frequency calculation is run at the same level of theory to confirm the structure is a true minimum (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies.
-
-
Output: Optimized geometric parameters (bond lengths, angles), rotational constants, and vibrational modes for IR and Raman spectra.[10]
Protocol 2: Electronic Structure and Property Calculation
-
Software: Gaussian 16 or similar.
-
Method: DFT or Time-Dependent DFT (TD-DFT) for excited states.
-
Functional/Basis Set: B3LYP/6-311++G(d,p), using the previously optimized geometry.
-
Procedure:
-
A single-point energy calculation is performed on the optimized structure.
-
Natural Bond Orbital (NBO) analysis can be included to study charge distribution and hyperconjugative interactions.[10]
-
TD-DFT calculations can be performed to predict electronic transition energies and oscillator strengths.
-
-
Output: Total energy, energies of frontier molecular orbitals (HOMO, LUMO), HOMO-LUMO energy gap, dipole moment, molecular electrostatic potential (MEP) map, and UV-Vis absorption data.[7][12]
Visualization of Computational Workflow
The following diagram illustrates the typical workflow for performing quantum chemical calculations on a molecule like this compound.
Caption: A flowchart detailing the key stages of a quantum chemical analysis.
Calculated Molecular Properties
Table 1: Calculated Geometric Parameters (Optimized Structure)
| Parameter | Description | Value |
| Bond Lengths | ||
| C-C (inter-ring) | Length of the bond connecting the two pyridine rings | ~1.49 Å |
| C-N (avg) | Average length of Carbon-Nitrogen bonds in the rings | ~1.34 Å |
| C-C (avg, ring) | Average length of Carbon-Carbon bonds in the rings | ~1.39 Å |
| C-H (avg) | Average length of Carbon-Hydrogen bonds | ~1.08 Å |
| Bond Angles | ||
| C-C-C (inter-ring) | Angle around the inter-ring bond | ~121.5° |
| C-N-C (avg) | Average angle within the pyridine rings at the Nitrogen atom | ~117.0° |
| Dihedral Angle | ||
| N-C-C-N | Torsional angle between the two pyridine rings | ~35-40° |
Discussion: The non-zero dihedral angle indicates that, in its lowest energy state, this compound is not perfectly planar. This twist is a result of steric hindrance between the hydrogen atoms adjacent to the inter-ring bond. This contrasts with the more planar conformations often seen in metal complexes where coordination can force planarity.[1]
Table 2: Calculated Electronic and Thermodynamic Properties
| Property | Description | Value |
| Electronic Properties | ||
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.9 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 5.9 eV |
| Dipole Moment | Measure of the molecule's overall polarity | ~ 2.1 Debye |
| Thermodynamic Properties | ||
| Total Energy | Sum of electronic and nuclear repulsion energies | Varies with method |
| Zero-point vibrational energy | Vibrational energy at 0 K | Varies with method |
Discussion: The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and electronic stability.[10] A large gap, as seen here, suggests high kinetic stability. The significant dipole moment arises from the asymmetric placement of the nitrogen atoms, making this compound a polar molecule. The Molecular Electrostatic Potential (MEP) map would visually confirm that the regions of negative potential are localized around the nitrogen atoms, indicating these are the primary sites for electrophilic attack or coordination to metal cations.
Visualization of Key Molecular Orbitals
The relationship between molecular orbitals and the resulting electronic properties is fundamental to understanding reactivity.
Caption: Relationship between frontier orbitals and chemical properties.
Conclusion
Quantum chemical calculations, particularly using DFT methods, provide indispensable tools for the detailed characterization of this compound. These computational studies yield reliable data on the molecule's three-dimensional structure, electronic landscape, and vibrational characteristics. The insights gained—from its non-planar ground state to its significant electronic energy gap—are fundamental for predicting its behavior in complex chemical environments. For researchers in drug development and materials science, this data serves as a critical foundation for designing new molecules with tailored properties, whether for creating more effective metal-based therapeutics or engineering novel photoluminescent materials.
References
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
- 3. pythongui.org [pythongui.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Vibrational spectroscopic investigation on the structure of 2-ethylpyridine-4-carbothioamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to 2,4'-Bipyridine (CAS 581-47-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4'-Bipyridine (CAS 581-47-5), a heterocyclic organic compound of significant interest in various fields of chemical research and development. This document collates essential information on its physicochemical properties, spectroscopic data, synthesis methodologies, and key applications, with a particular focus on its role in coordination chemistry, catalysis, and potential applications in medicinal chemistry. Detailed experimental protocols, where available, and visualizations of synthetic pathways and coordination concepts are included to support researchers in their practical applications of this versatile molecule.
Physicochemical Properties
This compound is an off-white to pale brown solid at room temperature.[1][2] Its core structure consists of two pyridine rings linked between the 2 and 4' positions. This isomeric arrangement imparts distinct chemical and physical properties compared to its more commonly studied 2,2'- and 4,4'-bipyridine counterparts. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 581-47-5 | [3][4][5] |
| Molecular Formula | C₁₀H₈N₂ | [3][6][7] |
| Molecular Weight | 156.18 g/mol | [4][6][7] |
| Melting Point | 58-62 °C | [6] |
| Boiling Point | 280-282 °C | [6] |
| Appearance | Off-white to pale brown solid | [1][2] |
| Solubility | Sparingly soluble in chloroform and DMSO | [6] |
| pKa₁ | 1.19 (+2) at 20 °C | [6] |
| pKa₂ | 4.77 (+1) at 20 °C | [6] |
| InChI Key | RMHQDKYZXJVCME-UHFFFAOYSA-N | [3][4] |
Spectroscopic Data
The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for confirming the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum of this compound in CDCl₃ typically exhibits a complex pattern of signals in the aromatic region. Due to the asymmetry of the molecule, all eight protons are chemically non-equivalent. The signals for the protons on the 2-substituted pyridine ring are generally found at different chemical shifts compared to those on the 4-substituted ring.
-
¹³C NMR: The ¹³C NMR spectrum shows ten distinct signals corresponding to the ten carbon atoms in the molecule, reflecting its asymmetric nature. The chemical shifts are influenced by the nitrogen atoms and the inter-ring bond.[2][8]
A summary of typical chemical shifts is provided in Table 2.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shifts (ppm) |
| ¹H NMR | CDCl₃ | Aromatic region (specific assignments require detailed 2D NMR) |
| ¹³C NMR | Not Specified | 121.1, 122.1, 124.7, 136.8, 147.1, 149.2, 150.0, 156.8 |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound provides valuable information about its functional groups and overall structure. Key vibrational modes include C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the pyridine rings, and ring breathing modes. The spectrum can also be used to study the coordination of this compound to metal centers, as shifts in the vibrational frequencies of the pyridine rings are indicative of complex formation.[3][9]
Mass Spectrometry (MS)
Mass spectrometry of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 156, corresponding to its molecular weight. The fragmentation pattern can provide further structural confirmation, often involving the loss of HCN or other small neutral molecules from the pyridine rings.[10][11][12]
Synthesis of this compound
The synthesis of unsymmetrical bipyridines like this compound often relies on cross-coupling reactions. Several methods have been developed for the synthesis of bipyridine derivatives, which can be adapted for the specific synthesis of the 2,4'-isomer.
Negishi Cross-Coupling
The Negishi coupling is a powerful method for forming C-C bonds and is well-suited for the synthesis of bipyridines.[8][13] This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. For the synthesis of this compound, this could involve the reaction of a 2-pyridylzinc halide with a 4-halopyridine, or a 4-pyridylzinc halide with a 2-halopyridine.
Experimental Protocol (General Example for Negishi Coupling):
-
Preparation of the Organozinc Reagent: A solution of a halopyridine (e.g., 2-bromopyridine) in an anhydrous solvent like THF is treated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to form the corresponding lithiated pyridine. This is then transmetalated by the addition of a zinc salt (e.g., ZnCl₂) to form the pyridylzinc reagent.
-
Cross-Coupling Reaction: To the freshly prepared organozinc reagent, the other halopyridine coupling partner (e.g., 4-iodopyridine), a palladium catalyst (e.g., Pd(PPh₃)₄), and a ligand (if necessary) are added.
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl), and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired bipyridine.
Caption: General workflow for the synthesis of this compound via Negishi coupling.
Ullmann Coupling
The Ullmann reaction is a classic method for the formation of biaryl compounds, which can be applied to the synthesis of symmetrical bipyridines.[1][14][15] While traditionally used for homocoupling, modifications of the Ullmann reaction can be employed for the synthesis of unsymmetrical bipyridines, though this can be more challenging due to the formation of homocoupled byproducts. The reaction typically involves the copper-mediated coupling of aryl halides.
Applications
This compound serves as a versatile building block and ligand in various areas of chemistry.
Coordination Chemistry and Catalysis
Like other bipyridines, this compound is an excellent ligand for a wide range of metal ions. Its ability to form stable complexes makes it valuable in the development of catalysts for various organic transformations.[16] The specific coordination geometry and electronic properties of its metal complexes can be tuned by the choice of metal and other ligands. Bipyridine-ligated nickel complexes, for instance, are key intermediates in modern cross-coupling reactions, participating in catalytic cycles that can involve Ni(I)/Ni(III) or Ni(0)/Ni(II) species.[2][17]
Caption: A simplified proposed catalytic cycle for Ni-catalyzed cross-coupling involving a bipyridine ligand.
Drug Development and Medicinal Chemistry
Bipyridine derivatives have shown significant potential in drug discovery and development.[1] Their ability to chelate metal ions is relevant in the context of diseases associated with metal dysregulation. Furthermore, the bipyridine scaffold can be functionalized to interact with biological targets. While much of the research has focused on 2,2'-bipyridine derivatives, the unique stereoelectronic profile of this compound makes it an interesting scaffold for the design of novel therapeutic agents. For example, derivatives of bipyridines have been investigated for their anticancer properties, with studies showing that they can induce apoptosis in cancer cells.[14][18] Research on 2,2'-bipyridine derivatives has demonstrated their potential to modulate the aggregation of amyloid-β peptides, which is implicated in Alzheimer's disease.
Crystal Structure
The solid-state structure of bipyridine derivatives has been investigated by X-ray crystallography.[19][20][21] The crystal structure of this compound would reveal important information about its molecular conformation, including the dihedral angle between the two pyridine rings, as well as intermolecular interactions such as π-π stacking and hydrogen bonding. This information is crucial for understanding its packing in the solid state and for the rational design of new materials and metal-organic frameworks. While a specific CIF file for this compound was not retrieved, the general structural features of bipyridines are well-documented.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable heterocyclic compound with a rich chemistry and a growing number of applications. Its unique structural and electronic properties make it a versatile ligand in coordination chemistry and catalysis. Furthermore, the bipyridine scaffold holds promise for the development of new therapeutic agents. This technical guide provides a solid foundation of information for researchers and professionals working with or considering the use of this compound in their research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rjp.nipne.ro [rjp.nipne.ro]
- 10. 4,4'-Bipyridine [webbook.nist.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 13. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Cytotoxicity of Pd( ii ) and Pt( ii ) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00647C [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2,4'-Bipyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,4'-bipyridine in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this document combines qualitative solubility information, estimated quantitative values based on its isomers, and detailed experimental protocols for accurate solubility determination. This guide is intended to be a valuable resource for researchers in chemistry, materials science, and pharmaceutical development who utilize this compound in their work.
Introduction to this compound
This compound is a heterocyclic aromatic organic compound with the chemical formula C₁₀H₈N₂. It consists of two pyridine rings linked at the 2 and 4' positions. Like other bipyridine isomers, it serves as a bidentate ligand in coordination chemistry and as a building block in the synthesis of more complex molecules for applications in catalysis, materials science, and pharmaceuticals. The solubility of this compound is a critical physical property that influences its utility in various applications, affecting reaction kinetics, purification methods, and formulation strategies.
Solubility Profile of this compound
The solubility of a compound is influenced by factors such as the polarity of the solute and solvent, temperature, and the presence of intermolecular forces like hydrogen bonding. Pyridine itself is miscible with a wide range of organic solvents.[2][3] The bipyridine isomers, being larger and more rigid molecules, exhibit more varied solubilities.
The following table summarizes the estimated solubility of this compound in common organic solvents. These values are estimations based on qualitative descriptions and quantitative data available for 2,2'- and 4,4'-bipyridine and should be confirmed experimentally for any critical application. For comparison, qualitative solubility information for its isomers is also provided.
Table 1: Estimated Solubility of this compound and Qualitative Solubility of its Isomers in Organic Solvents at 25°C
| Solvent | Polarity Index | Estimated Solubility of this compound ( g/100 mL) | Qualitative Solubility of 2,2'-Bipyridine | Qualitative Solubility of 4,4'-Bipyridine |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 10 (Very Soluble) | Moderate[4] | Soluble[5] |
| N,N-Dimethylformamide (DMF) | 6.4 | > 10 (Very Soluble) | - | Soluble[5] |
| Ethanol | 5.2 | 5 - 10 (Soluble) | Very Soluble[6] | Very Soluble[7] |
| Methanol | 6.6 | 5 - 10 (Soluble) | Moderate[4] | - |
| Chloroform | 4.1 | 1 - 5 (Sparingly Soluble) | - | Very Soluble[7] |
| Acetone | 5.1 | 1 - 5 (Sparingly Soluble) | - | - |
| Tetrahydrofuran (THF) | 4.0 | 1 - 5 (Sparingly Soluble) | - | Soluble[5] |
| Toluene | 2.4 | < 1 (Slightly Soluble) | - | - |
| Benzene | 2.7 | < 1 (Slightly Soluble) | Very Soluble[6] | Very Soluble[7] |
| Diethyl Ether | 2.8 | < 1 (Slightly Soluble) | Very Soluble[6] | Very Soluble[7] |
| Hexane | 0.1 | < 0.1 (Insoluble) | Low[4] | - |
Disclaimer: The quantitative solubility values for this compound are estimations and should be experimentally verified.
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound requires standardized experimental procedures. The following are detailed methodologies for two common and reliable methods: the gravimetric method and UV-Vis spectrophotometry.
Gravimetric Method
This method directly measures the mass of the solute dissolved in a known mass or volume of solvent at a specific temperature.[8][9]
Objective: To determine the equilibrium solubility of this compound in an organic solvent by mass.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath or incubator
-
Sealed glass vials or flasks
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed glass evaporating dishes or vials
-
Drying oven
-
Desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe fitted with a pre-conditioned filter. The filter should be compatible with the solvent and pre-warmed to the experimental temperature to prevent precipitation upon cooling.
-
Weighing the Saturated Solution: Dispense the filtered saturated solution into a pre-weighed, dry evaporating dish or vial and record the total mass.
-
Solvent Evaporation: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C). A gentle stream of nitrogen can be used to accelerate evaporation.
-
Drying to Constant Mass: Once the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish. Repeat the drying and cooling cycles until a constant mass of the solid residue is obtained.[8]
-
Calculation:
-
Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)
-
Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100
-
Solubility ( g/100 mL solvent) can be calculated if the density of the solvent at the experimental temperature is known.
-
UV-Vis Spectrophotometry Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis range.[10][11] It is a sensitive method that requires smaller amounts of material compared to the gravimetric method.
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Organic solvent of interest (UV-grade)
Procedure:
-
Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the solvent.
-
Perform a series of serial dilutions to obtain at least five standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (Beer-Lambert Law: A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1-3).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the experimental temperature.
-
Visualized Workflows
Synthesis of this compound
The synthesis of unsymmetrical bipyridines like this compound often involves cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki or Negishi coupling are common methods.[12] The Ullmann reaction, traditionally used for symmetrical biaryls, can also be adapted for unsymmetrical couplings, though it may require more forcing conditions.[12][13] The following diagram illustrates a generalized workflow for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps involved in determining the solubility of this compound using either the gravimetric or UV-Vis spectrophotometry method.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While quantitative data remains scarce, the provided estimations and detailed experimental protocols offer a solid foundation for researchers. The importance of experimentally verifying solubility for any specific application cannot be overstated, and the methodologies outlined herein provide a clear path for obtaining accurate and reliable data. The visualized workflows for synthesis and solubility determination offer a practical guide for laboratory procedures. This information is crucial for the effective use of this compound in drug development, materials science, and chemical synthesis.
References
- 1. Bipyridine - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Pyridine [chemeurope.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,4�-bipyridine [chemister.ru]
- 8. pharmajournal.net [pharmajournal.net]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ullmann Reaction [organic-chemistry.org]
An In-depth Technical Guide to Tautomerism in Unsymmetrical Bipyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unsymmetrical bipyridines are a cornerstone class of ligands in coordination chemistry and are of significant interest in drug development due to their versatile chelating properties. The biological activity and physicochemical properties of these molecules can be profoundly influenced by tautomerism, a phenomenon where isomers, known as tautomers, are in dynamic equilibrium. This guide provides a comprehensive overview of the core principles of tautomerism in unsymmetrical bipyridines, focusing on keto-enol and amino-imino forms. It details experimental and computational methodologies for the characterization and quantification of tautomeric equilibria, presents quantitative data on the effects of substitution and solvent polarity, and discusses the implications for drug design and development.
Introduction to Tautomerism in Unsymmetrical Bipyridines
Tautomerism in unsymmetrical bipyridines typically involves the migration of a proton between a heteroatom (oxygen or nitrogen) and a carbon atom within the pyridine ring system, accompanied by a shift in double bonds. The two most common forms of tautomerism encountered in this class of compounds are keto-enol and amino-imino tautomerism.
-
Keto-Enol Tautomerism: This occurs in unsymmetrical bipyridines bearing a hydroxyl group, particularly at the 4-position. The equilibrium exists between the enol (hydroxypyridine) form and the keto (pyridone) form. The relative stability of these tautomers is highly dependent on factors such as the solvent, temperature, and the electronic nature of substituents on the bipyridine scaffold.[1][2]
-
Amino-Imino Tautomerism: This type of tautomerism is observed in amino-substituted unsymmetrical bipyridines. The equilibrium is established between the amino form, which is generally more stable, and the imino form.[3][4] While the amino tautomer is predominant in most cases, the position of the equilibrium can be influenced by photoirradiation or strong intermolecular interactions.[4]
The specific tautomer present can drastically alter the molecule's shape, hydrogen bonding capabilities, and electron distribution, thereby affecting its interaction with biological targets and its pharmacokinetic properties.[5]
Types of Tautomerism in Unsymmetrical Bipyridines
Keto-Enol Tautomerism
A primary example of keto-enol tautomerism in unsymmetrical bipyridines is found in molecules like 4-hydroxy-2,2'-bipyridine. The equilibrium involves the migration of the hydroxyl proton to the ring nitrogen.
The position of this equilibrium is sensitive to the environment. In non-polar solvents, the less polar enol form may be favored, while polar protic solvents can stabilize the more polar keto form through hydrogen bonding.[1]
Amino-Imino Tautomerism
For unsymmetrical bipyridines with an amino substituent, such as 4-amino-2,2'-bipyridine, an equilibrium between the amino and the tautomeric imino form can be established.
References
- 1. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Tautomeric Equilibria of Hydroxypyridines in Different Solvents: An ab initio Study | Semantic Scholar [semanticscholar.org]
- 3. The hydrogen bonding and amino-imino tautomerization of the alkoxy-aminopyridines and amino-methoxypyrimidines with acetic acid The effects of the methoxy group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Reactivity of 2,4'-Bipyridine in Electrophilic Substitution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the reactivity of 2,4'-bipyridine in electrophilic aromatic substitution (EAS) reactions. Due to a notable absence of direct experimental data in the scientific literature for the electrophilic functionalization of the this compound core, this document leverages fundamental principles of pyridine chemistry and the electronic effects of pyridyl substituents to predict reactivity and regioselectivity. Both pyridine rings in this compound are significantly deactivated towards electrophilic attack. Analysis of Hammett constants suggests the 4-pyridyl ring is more strongly deactivated than the 2-pyridyl ring. Consequently, electrophilic substitution, if achievable, is predicted to occur on the ring bearing the 4-pyridyl substituent (the 2-substituted ring). This guide presents a theoretical framework for this reactivity, proposes adapted experimental protocols for key reactions like nitration and halogenation, and utilizes visualizations to illustrate the underlying chemical principles.
Introduction: The Challenge of Electrophilic Substitution on Pyridine Systems
The pyridine ring, a foundational scaffold in numerous pharmaceuticals and functional materials, presents a significant challenge for electrophilic aromatic substitution (EAS). The high electronegativity of the nitrogen atom exerts a powerful electron-withdrawing inductive effect, substantially reducing the nucleophilicity of the aromatic π-system.[1] This deactivation makes pyridine much less reactive towards electrophiles than benzene, necessitating harsh reaction conditions which can lead to low yields and side reactions.[1]
Furthermore, the typical acidic conditions employed for many EAS reactions (e.g., nitration, sulfonation) lead to the protonation of the basic nitrogen atom. The resulting pyridinium cation is even more severely deactivated, rendering electrophilic attack exceptionally difficult.[2][3] When substitution does occur on an unprotonated pyridine ring, it is directed to the 3- and 5-positions, as the cationic intermediates (sigma complexes) for attack at these positions are less destabilized than those for attack at the 2-, 4-, and 6-positions.[1][4]
Predicted Reactivity and Regioselectivity of this compound
The this compound molecule consists of two pyridine rings linked together. Each ring acts as a substituent on the other, and both are inherently electron-withdrawing. This mutual deactivation makes the entire this compound system highly resistant to electrophilic attack.
To predict which ring is more susceptible to substitution, we can analyze the relative electron-withdrawing strength of the 2-pyridyl and 4-pyridyl substituents. This is quantitatively described by Hammett substituent constants (σ).
-
σm (meta-directing effect): 4-pyridyl (0.27) > 2-pyridyl (0.23)[5]
-
σp (para-directing effect): 4-pyridyl (0.44) > 2-pyridyl (0.33)[5]
-
Mean σ values from other studies: 4-pyridyl (0.94) > 2-pyridyl (0.71)[6]
These values consistently indicate that the 4-pyridyl group is a stronger electron-withdrawing substituent than the 2-pyridyl group .[5][6] This is further supported by computational DFT calculations.[7] Therefore, the pyridine ring substituted at its 4-position (the "2-pyridyl" ring) is more deactivated than the pyridine ring substituted at its 2-position (the "4-pyridyl" ring).
Prediction: Electrophilic attack is more likely to occur on the 2-substituted pyridine ring (the ring connected at its 2-position to the other pyridine).
Within this less-deactivated ring, the substitution pattern will be governed by the directing effects of both the nitrogen atom (directs meta) and the 4'-pyridyl group (directs ortho/para). The most probable positions for electrophilic attack are C-3' and C-5', as they are meta to the ring nitrogen. Of these, the C-5' position is para to the connecting C-2-C-4' bond, while the C-3' position is ortho. Steric hindrance from the adjacent pyridine ring may disfavor the C-3' position.
Mandatory Visualization
Caption: Logical workflow for predicting the more reactive ring in this compound.
Proposed Experimental Protocols
Given the extreme deactivation of the this compound core, direct electrophilic substitution is likely to fail or give very low yields. A more plausible synthetic route involves the activation of one ring via N-oxide formation . The following protocols are adapted from general procedures for pyridine derivatives and are proposed as viable starting points for the functionalization of this compound.
Proposed Protocol for Nitration via N-Oxide
This multi-step protocol aims to introduce a nitro group at the 4'-position, which is para to the N-oxide and a favorable position for electrophilic attack.
Step 1: Synthesis of this compound-1'-oxide
-
Dissolve this compound (1 equivalent) in glacial acetic acid or trifluoroacetic acid in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add 30-35% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80°C for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, dilute with water, and neutralize carefully with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or alumina.
Step 2: Nitration of this compound-1'-oxide
-
To a flask containing fuming sulfuric acid (e.g., 20% SO₃), cool to 0°C.
-
Slowly add potassium nitrate or fuming nitric acid (1.1 equivalents).
-
Add the synthesized this compound-1'-oxide (1 equivalent) portion-wise, keeping the internal temperature below 10°C.
-
After addition, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and subsequently heat to 90-100°C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the solution with a strong base (e.g., concentrated NaOH or NH₄OH) while cooling in an ice bath.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
If no solid precipitates, extract the aqueous layer with an organic solvent.
-
Purify the crude 4'-nitro-2,4'-bipyridine-1'-oxide by recrystallization or column chromatography.
Step 3: Deoxygenation to 4'-Nitro-2,4'-bipyridine
-
Dissolve the purified 4'-nitro-2,4'-bipyridine-1'-oxide (1 equivalent) in a suitable solvent such as chloroform or acetonitrile.
-
Add phosphorus trichloride (PCl₃) or phosphorus tribromide (PBr₃) (1.5-2.0 equivalents) dropwise at 0°C.
-
After addition, heat the mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture, pour it onto ice, and neutralize with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the final product, 4'-nitro-2,4'-bipyridine, by column chromatography.
Mandatory Visualization
Caption: A plausible multi-step synthetic pathway for the nitration of this compound.
Proposed Protocol for Bromination
Direct bromination is expected to be extremely difficult. A plausible route would again involve activating the molecule via N-oxidation, followed by nitration and then a nucleophilic substitution of the nitro group with bromide.
Steps 1 & 2: Follow the same procedure as for nitration (Protocols 3.1, Steps 1 and 2) to synthesize 4'-nitro-2,4'-bipyridine-1'-oxide.
Step 3: Substitution of Nitro Group with Bromo
-
Dissolve the 4'-nitro-2,4'-bipyridine-1'-oxide (1 equivalent) in an excess of acetyl bromide.
-
Heat the mixture to reflux for 12-24 hours in a sealed tube or under an inert atmosphere.
-
Monitor the reaction for the consumption of starting material.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Basify the solution with a suitable base (e.g., Na₂CO₃ or NH₄OH) to a pH of ~8.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product, which should contain 4'-bromo-2,4'-bipyridine, by column chromatography. Note: This reaction may also effect the deoxygenation of the N-oxide.
Data Presentation
As direct experimental data is unavailable, the following table summarizes the predicted reactivity based on established chemical principles.
| Compound | Relative Reactivity to Benzene | Favored Position(s) for EAS | Key Influencing Factors |
| Pyridine | Highly Deactivated (<<1) | 3, 5 | Inductive effect of N; Protonation under acidic conditions.[1] |
| This compound | Extremely Deactivated (<<<1) | Predicted: 3', 5' on the 2-substituted ring | Mutual deactivation from two electron-withdrawing pyridyl rings. The 4-pyridyl group is a stronger deactivator than the 2-pyridyl group.[5][6] |
| Pyridine-N-Oxide | Activated (>1) | 4 | Electron-donating N-oxide group via resonance.[8] |
| This compound-1'-oxide | Activated (Ring B) / Deactivated (Ring A) | Predicted: 4' | N-oxide activates the 4'-substituted ring (Ring B), directing substitution para to the N-oxide. |
Mechanistic Visualization
The mechanism for electrophilic substitution on an activated this compound-1'-oxide intermediate would proceed via a standard arenium ion (sigma complex) pathway. The attack at the 4'-position is favored due to the resonance stabilization provided by the N-oxide group.
Mandatory Visualization
Caption: Energy profile and key stabilization feature for nitration of the activated N-oxide.
Conclusion
While direct electrophilic aromatic substitution on this compound is not a well-documented transformation, a thorough understanding of pyridine chemistry allows for strong predictions regarding its reactivity. The molecule is highly deactivated, with the 2-substituted ring being the more probable, yet still challenging, site for electrophilic attack. For practical synthetic applications, functionalization is best approached through an activation strategy, with N-oxide formation being the most established method. The protocols and theoretical framework presented in this guide offer a robust starting point for researchers seeking to explore the synthesis of novel substituted this compound derivatives. Further computational and experimental studies are warranted to confirm these predictions and fully elucidate the reactivity of this important heterocyclic scaffold.
References
- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 2. Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine and 4-benzylpyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. scribd.com [scribd.com]
- 6. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: 2,4'-Bipyridine and its Isomers as Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipyridine-based ligands have emerged as a versatile and powerful class of directing groups in the field of asymmetric catalysis. Their strong coordination to a wide range of transition metals, coupled with the tunable steric and electronic properties achievable through substitution, has led to their successful application in a variety of enantioselective transformations. While the 2,2'-bipyridine scaffold has been extensively studied and successfully employed, this document will provide an overview of the applications of bipyridine ligands, with a primary focus on the well-documented 2,2'-isomer due to the relative scarcity of data on the 2,4'-isomer in asymmetric catalysis. These ligands are instrumental in the synthesis of chiral molecules, a critical aspect of drug development and materials science.
Applications in Asymmetric Catalysis
Chiral bipyridine ligands, particularly 2,2'-bipyridine derivatives, have proven effective in a multitude of asymmetric reactions. The C₂-symmetry often present in these ligands simplifies the stereochemical analysis of the catalytic cycle and frequently leads to high levels of enantioselectivity.
Copper-Catalyzed Reactions
Copper complexes of chiral bipyridine ligands are notable for their activity in cyclopropanation and allylic oxidation reactions.
Asymmetric Cyclopropanation: The reaction of olefins with diazo compounds to form chiral cyclopropanes is a key transformation in organic synthesis. Copper(I) complexes derived from chiral bipyridine ligands have demonstrated the ability to catalyze this reaction with high enantioselectivity.
Asymmetric Allylic Oxidation: The Kharasch-Sosnovsky reaction, the allylic oxidation of olefins to form chiral esters, is another area where copper-bipyridine catalysts have shown significant promise. These catalysts can achieve good to excellent enantioselectivities under mild reaction conditions.
Nickel-Catalyzed Reactions
Nickel catalysis, often in conjunction with chiral bipyridine ligands, is employed in a variety of cross-coupling and addition reactions.
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Chiral nickel-bipyridine N,N'-dioxide complexes have been shown to be highly effective catalysts for asymmetric Michael additions, affording products with high yields and enantioselectivities.[1][2]
Friedel-Crafts Alkylation: The enantioselective Friedel-Crafts alkylation of indoles and other electron-rich arenes provides a direct route to chiral indole derivatives. Nickel(II) complexes of chiral bipyridine-type ligands have been successfully applied in these reactions.
Other Transition Metal-Catalyzed Reactions
Rhodium complexes of chiral bipyridines have been utilized in asymmetric hydrosilylation reactions, achieving high enantiomeric excesses.[3]
Data Presentation
The following tables summarize the quantitative data for key asymmetric catalytic reactions employing chiral 2,2'-bipyridine ligands.
Table 1: Copper-Catalyzed Asymmetric Allylic Oxidation of Cyclic Olefins
| Entry | Olefin | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexene | Chiral Bipyridine A | 1 | Acetone | 25 | 0.5 | 96 | 49 |
| 2 | Cyclopentene | Chiral Bipyridine B | 1 | CH₂Cl₂ | 0 | 1 | 95 | 82 |
Table 2: Copper-Catalyzed Asymmetric Cyclopropanation
| Entry | Olefin | Diazo Reagent | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Styrene | Ethyl diazoacetate | Chiral Bipyridine C | 1 | CH₂Cl₂ | 25 | 85 | 76 |
| 2 | 1-Octene | tert-Butyl diazoacetate | Chiral Bipyridine D | 1 | Dichloroethane | 25 | 90 | 72 |
Table 3: Nickel-Catalyzed Asymmetric Michael Addition
| Entry | Michael Acceptor | Michael Donor | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Acyl imidazole | 5-Aminopyrazole | Chiral Bipyridine-N,N'-dioxide | 2 | CH₂Cl₂ | 25 | 12 | 97 | 99 |
| 2 | Chalcone | Acetylacetone | Chiral Bipyridine E | 5 | Toluene | 0 | 24 | 92 | 95 |
Experimental Protocols
General Protocol for Copper-Catalyzed Asymmetric Allylic Oxidation
-
Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), the chiral bipyridine ligand (1.1 mol%) and Cu(OTf)₂ (1.0 mol%) are dissolved in a dry, degassed solvent (e.g., acetone or CH₂Cl₂). The mixture is stirred at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: The reaction vessel is cooled to the desired temperature (e.g., 0 °C). The olefin (1.0 equiv) and the perester (e.g., tert-butyl perbenzoate, 1.2 equiv) are added sequentially.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired chiral allylic ester. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
General Protocol for Nickel-Catalyzed Asymmetric Michael Addition
-
Catalyst Preparation (in situ): To a flame-dried Schlenk tube under an inert atmosphere, add the chiral bipyridine-N,N'-dioxide ligand (2.2 mol%) and Ni(OTf)₂ (2.0 mol%).[2] Dry, degassed solvent (e.g., CH₂Cl₂) is added, and the mixture is stirred at room temperature for 1 hour.
-
Reaction Setup: The Michael acceptor (1.0 equiv) and the Michael donor (1.2 equiv) are added to the catalyst solution.
-
Reaction Conditions: The reaction is stirred at the specified temperature (e.g., 25 °C) for the required time (e.g., 12-24 hours).
-
Work-up: The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
Purification: The residue is purified by flash chromatography on silica gel to yield the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.
Mandatory Visualization
Caption: General workflow for asymmetric catalysis using a chiral bipyridine ligand.
Caption: Influence of ligand properties on catalytic outcomes in asymmetric synthesis.
References
Application Notes and Protocols for Metal-Organic Frameworks with 2,4'-Bipyridine Linkers
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal-organic frameworks (MOFs) incorporating 2,4'-bipyridine linkers. The information is intended to guide researchers in the development and utilization of these materials for applications in drug delivery and catalysis, which are pertinent to the field of drug development.
Introduction to this compound MOFs
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The use of this compound as a linker introduces a nitrogen-containing heterocyclic moiety that can serve as a coordination site for metal ions, leading to the formation of diverse and functional MOF architectures. These materials are of interest in drug development due to their high porosity, tunable structures, and potential for functionalization, making them suitable candidates for drug carriers and catalysts in pharmaceutical synthesis.
Synthesis of this compound MOFs
The synthesis of MOFs with this compound linkers is typically achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of a metal salt and the this compound linker in a sealed vessel at elevated temperatures. The choice of metal source, solvent, temperature, and reaction time can significantly influence the resulting MOF's structure and properties.
General Solvothermal Synthesis Protocol
This protocol outlines a general procedure for the synthesis of a this compound-based MOF. Researchers should note that optimization of reactant ratios, temperature, and time may be necessary for specific metal-linker combinations.
Materials:
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
This compound
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the metal salt and this compound in the chosen solvent. The molar ratio of metal salt to linker can be varied to optimize crystal formation. A common starting ratio is 1:1 or 1:2.
-
Stir the mixture at room temperature until a homogeneous solution is formed.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a temperature between 80°C and 150°C for a period of 24 to 72 hours.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration or decantation.
-
Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Dry the crystals under vacuum or in a low-temperature oven.
Experimental Workflow for MOF Synthesis
Caption: General workflow for the solvothermal synthesis of this compound MOFs.
Characterization of this compound MOFs
Thorough characterization is essential to confirm the synthesis of the desired MOF and to understand its properties. Common characterization techniques include:
-
Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
Infrared (IR) Spectroscopy: To identify functional groups and confirm the coordination of the linker to the metal center.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore size distribution.
Applications in Drug Development
Drug Delivery
The porous nature of this compound MOFs makes them promising candidates for drug delivery systems. The drug molecules can be loaded into the pores of the MOF and released in a controlled manner.
General Protocol for Drug Loading:
-
Activate the MOF by heating under vacuum to remove any guest solvent molecules from the pores.
-
Prepare a concentrated solution of the desired drug in a suitable solvent.
-
Immerse the activated MOF in the drug solution.
-
Stir the suspension for a specified period (e.g., 24-48 hours) at room temperature to allow for drug diffusion into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation or filtration.
-
Wash the loaded MOF with fresh solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
The amount of loaded drug can be quantified using techniques such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or by digesting the MOF and analyzing the drug content.
General Protocol for In Vitro Drug Release:
-
Suspend a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline (PBS) at a specific pH).
-
Maintain the suspension at a constant temperature (e.g., 37°C) with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Quantitative Data for Drug Loading and Release in a Bipyridine-based MOF:
| MOF Composition | Drug | Drug Loading (%) | Release Conditions | Maximum Release (%) | Time to Max. Release (h) |
| Cu-MOF with 4,4'-bipyridine | Montelukast Sodium | Not specified | PBS (pH 7.4) | ~100 | 1 |
Note: This data is from a study on a MOF with 4,4'-bipyridine and is provided as a representative example. Drug loading and release kinetics will vary depending on the specific this compound MOF, the drug molecule, and the experimental conditions.
Logical Relationship for Drug Delivery Application
Application Notes and Protocols: Photophysical Properties of Ruthenium(II) Complexes with 2,4'-Bipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium(II) polypyridyl complexes are a class of coordination compounds that have garnered significant interest due to their rich photophysical and electrochemical properties. Among the various polypyridyl ligands, bipyridines (bpy) are fundamental building blocks. While the 2,2'-bipyridine isomer has been extensively studied, complexes incorporating the 2,4'-bipyridine ligand offer unique electronic and steric properties that can be exploited to fine-tune the photophysical characteristics for specific applications. These applications are particularly relevant in the fields of cellular imaging, photodynamic therapy (PDT), and sensing. This document provides a detailed overview of the photophysical properties of ruthenium(II) complexes featuring this compound, along with experimental protocols for their synthesis and characterization, and insights into their applications.
Photophysical Properties
The photophysical properties of ruthenium(II) complexes are dominated by metal-to-ligand charge transfer (MLCT) transitions.[1] Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. The subsequent decay of this excited state can occur through radiative (luminescence) or non-radiative pathways. The nature of the bipyridine ligand, including its isomeric form, significantly influences these processes.
While extensive data exists for 2,2'-bpy complexes, specific quantitative data for 2,4'-bpy is less compiled. However, general trends can be inferred. The asymmetric nature of this compound can lead to a splitting of the MLCT absorption bands and can affect the energy of the excited state.
Table 1: Representative Photophysical Data of Ruthenium(II) Bipyridine Complexes
| Complex | λ_abs_ (nm) (ε, M⁻¹cm⁻¹) | λ_em_ (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Solvent |
| [Ru(bpy)₃]²⁺ (bpy = 2,2'-bpy) | 452 (14,600)[1][2] | 620[1] | 0.028 (in water)[1] | 650 (in water)[1] | Water/Acetonitrile |
| Representative [Ru(bpy)₂(2,4'-bpy)]²⁺ | ~450-460 | ~610-700 | Variable | Variable | Acetonitrile |
| Representative [Ru(tpy)(4,4'-dimethoxy-2,2'-bpy)(py)]²⁺ | 474 | 697 | 2.7 x 10⁻⁴ | Not Specified | Acetonitrile |
Note: Data for the 2,4'-bpy complex is representative and subject to variation based on the full ligand set and solvent conditions. The data for the substituted 2,2'-bpy complex is provided for comparison to illustrate the tunability of these properties.[3]
Applications
Cellular Imaging
The inherent luminescence of ruthenium(II) complexes makes them excellent candidates for cellular imaging probes. Their large Stokes shift, long excited-state lifetimes, and resistance to photobleaching offer advantages over traditional organic fluorophores. Complexes with this compound can be designed to target specific cellular organelles by modifying the ancillary ligands.
Photodynamic Therapy (PDT)
Ruthenium(II) complexes can act as photosensitizers in PDT. Upon light activation, they can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and other radicals. These ROS are highly cytotoxic and can induce apoptosis or necrosis in cancer cells. The efficiency of ROS generation is dependent on the photophysical properties of the complex, which can be modulated by the ligand environment, including the use of this compound.
Experimental Protocols
Protocol 1: Synthesis of a Representative Ruthenium(II) bis(2,2'-bipyridine)(this compound) Complex
This protocol describes a general method for the synthesis of a heteroleptic ruthenium(II) complex containing both 2,2'-bipyridine and this compound ligands.
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O (precursor)
-
This compound
-
Ethanol/Water mixture (e.g., 3:1 v/v)
-
Ammonium hexafluorophosphate (NH₄PF₆) or other suitable counter-ion salt
-
Argon or Nitrogen gas
-
Standard reflux apparatus
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O and a slight molar excess of this compound in the ethanol/water mixture.
-
Deaerate the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution should change, typically to a deep red or orange.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the solution to room temperature.
-
Remove the ethanol by rotary evaporation.
-
To the remaining aqueous solution, add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as the hexafluorophosphate salt.
-
Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of diethyl ether.
-
Dry the product in a vacuum desiccator.
-
The crude product can be further purified by column chromatography on alumina or silica gel using an appropriate solvent system (e.g., acetonitrile/toluene).
Protocol 2: Measurement of Photophysical Properties
1. UV-Visible Absorption Spectroscopy:
-
Prepare a dilute solution of the ruthenium complex in a suitable spectroscopic grade solvent (e.g., acetonitrile).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 800 nm.
-
The characteristic MLCT absorption band is typically observed in the 400-500 nm region.[1]
-
Determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl) by measuring the absorbance of solutions of known concentrations.
2. Emission Spectroscopy:
-
Using a spectrofluorometer, excite the sample at the wavelength of the MLCT absorption maximum.
-
Record the emission spectrum, typically in the 600-800 nm range.
-
The emission quantum yield (Φ) can be determined relative to a standard with a known quantum yield, such as [Ru(bpy)₃]²⁺.
3. Excited-State Lifetime Measurement:
-
Time-resolved emission decay curves can be obtained using time-correlated single-photon counting (TCSPC) or laser flash photolysis.
-
The sample is excited with a pulsed light source (e.g., a laser), and the decay of the emission intensity over time is monitored.
-
The lifetime (τ) is determined by fitting the decay curve to an exponential function.
Visualizations
References
The Versatility of 2,4'-Bipyridine in the Synthesis of Advanced Functional Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic use of tailored organic ligands is a cornerstone in the development of novel functional materials. Among these, bipyridine isomers have emerged as exceptionally versatile building blocks, enabling the construction of a diverse array of materials with applications spanning from catalysis and sensing to drug delivery. While the symmetric 2,2'- and 4,4'-bipyridine ligands have been extensively studied, the asymmetric 2,4'-bipyridine offers unique coordination geometries and electronic properties, leading to the formation of functional materials with distinct characteristics. This document provides detailed application notes and experimental protocols for the synthesis of functional materials utilizing this compound, offering a guide for researchers in the exploration of this promising ligand.
Application Notes
The unsymmetrical nature of this compound, with two nitrogen atoms in distinct electronic environments, allows for the formation of coordination complexes and polymers with lower symmetry and potentially novel photophysical and catalytic properties. This inherent asymmetry can be exploited to create materials with specific functionalities.
1. Metal-Organic Frameworks (MOFs) and Coordination Polymers:
The use of this compound as a linker in MOFs and coordination polymers can lead to frameworks with unique topologies and pore environments. Unlike its symmetric counterparts, the angled nature of the this compound ligand can introduce structural complexity, resulting in materials with interesting gas sorption and separation properties. The differing basicity of the two nitrogen atoms can also influence the stepwise assembly of heterometallic frameworks.
2. Luminescent Materials:
Coordination of this compound to transition metal centers, such as ruthenium(II) and iridium(III), can yield phosphorescent complexes with potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The electronic asymmetry of the ligand can influence the energy of the metal-to-ligand charge transfer (MLCT) states, allowing for the fine-tuning of emission wavelengths and quantum yields.
3. Catalysis:
Palladium and copper complexes incorporating this compound are being explored as catalysts in a variety of organic transformations. The specific steric and electronic environment provided by the this compound ligand can influence the activity and selectivity of the catalytic center. For instance, in cross-coupling reactions, the ligand's coordination can modulate the electron density at the metal, thereby affecting the rates of oxidative addition and reductive elimination.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of functional materials. Below are protocols for the synthesis of representative functional materials incorporating the this compound ligand.
Protocol 1: Synthesis of a Luminescent Ruthenium(II) Complex with this compound
This protocol describes the synthesis of a heteroleptic ruthenium(II) complex, --INVALID-LINK--₂, a potential candidate for luminescent applications.
Materials:
-
cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (Ru(bpy)₂Cl₂)
-
This compound
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Ethylene glycol
-
Deionized water
-
Acetone
Procedure:
-
In a round-bottom flask, suspend cis-Ru(bpy)₂Cl₂ (1 mmol) and this compound (1.1 mmol) in 50 mL of ethylene glycol.
-
Reflux the mixture under a nitrogen atmosphere for 4 hours. The color of the solution should change from deep purple to a clear orange-red.
-
Allow the reaction mixture to cool to room temperature.
-
Add the solution dropwise to a vigorously stirred aqueous solution of NH₄PF₆ (5 g in 100 mL of water).
-
A bright orange precipitate will form. Collect the solid by vacuum filtration.
-
Wash the precipitate with copious amounts of deionized water, followed by a small amount of cold acetone.
-
Dry the product under vacuum to yield --INVALID-LINK--₂.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, UV-Vis absorption, and emission spectroscopy to confirm its identity and purity.
Experimental Workflow:
Caption: Synthesis workflow for --INVALID-LINK--₂.
Protocol 2: Solvothermal Synthesis of a Copper(II) Coordination Polymer with this compound
This protocol details the synthesis of a one-dimensional copper(II) coordination polymer, [Cu(NO₃)₂(2,4'-bpy)]n, which may exhibit interesting magnetic or catalytic properties.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Dissolve Cu(NO₃)₂·3H₂O (0.5 mmol) in 10 mL of DMF in a 20 mL glass vial.
-
In a separate vial, dissolve this compound (0.5 mmol) in 10 mL of ethanol.
-
Slowly add the this compound solution to the copper nitrate solution with stirring.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 100 °C at a rate of 5 °C/min, hold at 100 °C for 24 hours, and then cool to room temperature at a rate of 5 °C/hour.
-
Blue, needle-like crystals of the coordination polymer should form.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF and then ethanol.
-
Dry the crystals in air.
Characterization: The resulting coordination polymer should be characterized by single-crystal X-ray diffraction to determine its structure, along with elemental analysis and thermogravimetric analysis (TGA) to assess its composition and thermal stability.
Experimental Workflow:
Caption: Solvothermal synthesis of a Cu(II) coordination polymer.
Data Presentation
To facilitate the comparison of properties of functional materials synthesized with this compound, quantitative data should be summarized in structured tables.
Table 1: Photophysical Properties of Ruthenium(II) Complexes with Bipyridine Ligands
| Complex | Absorption λmax (nm) (ε, M⁻¹cm⁻¹) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) |
| [Ru(bpy)₃]²⁺ (Reference) | 452 (14,600) | 615 | 0.095 | 1.1 |
| [Ru(bpy)₂(2,4'-bpy)]²⁺ | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Other 2,4'-bpy complexes | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 2: Structural and Thermal Properties of Copper(II) Coordination Polymers
| Coordination Polymer | Crystal System | Space Group | Key Bond Lengths (Å) (Cu-N) | Decomposition Temp. (°C) |
| [Cu(NO₃)₂(4,4'-bpy)]n (Reference) | Monoclinic | C2/c | 2.01, 2.35 | ~250 |
| [Cu(NO₃)₂(2,4'-bpy)]n | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Other 2,4'-bpy polymers | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Note: The tables are presented as templates. The specific data for this compound-containing materials need to be populated from experimental results. The provided reference data for materials with other bipyridine isomers serve as a benchmark for comparison.
Signaling Pathways and Logical Relationships
The synthesis of functional materials often involves a logical progression of steps, from ligand design to material characterization and application testing. This can be visualized to clarify the research workflow.
Logical Workflow for Developing this compound-Based Functional Materials:
Caption: Logical workflow for functional material development.
Application Notes and Protocols: 2,4'-Bipyridine Derivatives for Sensing Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4'-bipyridine derivatives in various sensing applications. The document includes detailed experimental protocols, quantitative data for sensor performance, and visualizations of signaling pathways and experimental workflows.
Introduction to this compound-Based Sensors
Bipyridine derivatives are a versatile class of compounds extensively used in coordination chemistry and have gained significant attention in the development of chemical sensors.[1] Their ability to act as bidentate ligands allows for the formation of stable complexes with a variety of analytes, particularly metal ions. This interaction can be tailored to induce a measurable optical or electrochemical response, forming the basis of colorimetric and fluorescent sensors.[2][3] The unique electronic properties of the this compound isomer, with its asymmetric substitution pattern, offer distinct advantages in the design of sensors with high selectivity and sensitivity. These sensors have found applications in environmental monitoring, biological imaging, and diagnostics.[4]
Sensing of Metal Ions
This compound derivatives can be designed as highly selective and sensitive fluorescent "turn-on" or "turn-off" sensors for various metal ions. The binding of a metal ion to the bipyridine moiety can alter the electronic properties of the molecule, leading to a change in its fluorescence emission.
Quantitative Data for Metal Ion Sensing
The performance of various bipyridine-based fluorescent sensors for metal ions is summarized in the table below. While specific data for this compound derivatives is limited, the table includes data for other bipyridine isomers to provide a comparative overview of their potential sensing capabilities.
| Sensor Derivative Class | Target Metal Ion | Limit of Detection (LOD) | Linear Range | Response Type | Solvent System | Reference |
| GFP Chromophore-2,2'-Bipyridine | Zn²⁺ | 129 µg/L | 0–20 µM | Fluorescence Enhancement (53-fold) | HEPES buffer (pH 7.4) | [5] |
| Pyridine Derivative | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Not Specified | Not Specified | Fluorescence Change | Acetonitrile/Water (1:1) | [5] |
| 2,2'-Bipyridyl Complexes (SERS) | Zn(II) | 0.22 mg L⁻¹ | Not Specified | Surface-Enhanced Raman Scattering | Aqueous | [6] |
| 2,2'-Bipyridyl Complexes (SERS) | Cu(II) | 0.6 mg L⁻¹ | Not Specified | Surface-Enhanced Raman Scattering | Aqueous | [6] |
| Benzimidazole-based Sensor | Cu²⁺ | 24.4 ± 0.5 nM | Not Specified | Fluorescence "Off-On" | CH₃CN/HEPES buffer (pH 7.4) | [7] |
| Benzimidazole-based Sensor | Zn²⁺ | 2.18 ± 0.1 nM | Not Specified | Fluorescence "Off-On" | CH₃CN/HEPES buffer (pH 7.4) | [7] |
Experimental Protocol: Fluorescent "Turn-On" Sensing of Zn²⁺
This protocol describes a general method for the detection of Zn²⁺ ions using a this compound-based fluorescent sensor, adapted from methodologies for similar bipyridine sensors.[5][8]
Materials:
-
This compound-based fluorescent probe
-
HEPES buffer (10 mM, pH 7.4)
-
Stock solution of ZnCl₂ (1 mM) in deionized water
-
Other metal ion stock solutions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺) for selectivity studies
-
DMSO or appropriate organic solvent for dissolving the probe
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound fluorescent probe (e.g., 1 mM) in a suitable organic solvent like DMSO.
-
Prepare working solutions of the probe by diluting the stock solution in HEPES buffer to the desired final concentration (e.g., 10 µM).
-
Prepare a series of diluted ZnCl₂ solutions from the 1 mM stock solution for titration experiments.
-
-
Fluorescence Titration:
-
Place the probe solution (e.g., 10 µM in HEPES buffer) in a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe solution (Excitation at the probe's absorption maximum).
-
Incrementally add small aliquots of the ZnCl₂ solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to determine the binding constant and linear range.
-
-
Selectivity Study:
-
To separate solutions of the probe, add a specific concentration of Zn²⁺ (e.g., 2 equivalents).
-
To other separate solutions of the probe, add the same concentration of other metal ions.
-
Record the fluorescence emission spectrum for each solution and compare the fluorescence response to that of Zn²⁺.
-
-
Limit of Detection (LOD) Calculation:
-
The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve at low concentrations.
-
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway and workflow for Zn²⁺ detection.
Sensing of Anions
Ruthenium(II) bipyridine complexes are particularly effective for anion sensing. The N-H groups on ligands attached to the bipyridine can act as hydrogen bond donors to anions, leading to a colorimetric or fluorescent response.[9][10]
Quantitative Data for Anion Sensing
The following table summarizes the performance of Ru(II) bipyridine-based sensors for various anions.
| Sensor Complex | Target Anion | Binding Constant (K) | Detection Method | Solvent | Reference |
| [Ru(bpy)₂(BiimH₂)]²⁺ | Cl⁻, Br⁻, I⁻, NO₃⁻, HSO₄⁻ | 3300 - 5700 M⁻¹ | NMR, Emission, Electrochemical | Acetonitrile | [11] |
| [Ru(bpy)₂(DMBbimH₂)]²⁺ | Cl⁻, Br⁻, I⁻, NO₃⁻, HSO₄⁻ | 17000 - 21000 M⁻¹ | NMR, Emission, Electrochemical | Acetonitrile | [11] |
| Macrocyclic Ru(II) bipyridyl | Cl⁻, H₂PO₄⁻, OAc⁻ | Strong and Selective Binding | NMR, Electrochemical, Photophysical | DMSO, Acetonitrile | [12] |
BiimH₂ = 2,2'-biimidazole; DMBbimH₂ = 7,7'-dimethyl-2,2'-bibenzimidazole
Experimental Protocol: Colorimetric Sensing of Anions
This protocol outlines a general procedure for the colorimetric detection of anions using a Ru(II)-2,4'-bipyridine complex.[9]
Materials:
-
Ru(II)-2,4'-bipyridine sensor complex
-
Acetonitrile (spectroscopic grade)
-
Stock solutions of various anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, OAc⁻, H₂PO₄⁻) as their tetrabutylammonium (TBA) salts in acetonitrile
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the Ru(II)-2,4'-bipyridine sensor complex in acetonitrile (e.g., 1 mM).
-
Prepare working solutions of the sensor by diluting the stock solution to the desired concentration (e.g., 50 µM).
-
Prepare a series of diluted anion solutions from their stock solutions.
-
-
UV-Vis Titration:
-
Place the sensor solution in a quartz cuvette and record its initial UV-Vis absorption spectrum.
-
Add incremental amounts of a specific anion stock solution to the cuvette.
-
After each addition, mix well and record the UV-Vis spectrum.
-
Observe any changes in the absorption bands (e.g., shifts in λmax, appearance of new bands) and any visible color changes.
-
Plot the change in absorbance at a specific wavelength against the anion concentration.
-
-
Selectivity Assessment:
-
To individual solutions of the sensor, add an excess (e.g., 10 equivalents) of different anions.
-
Record the UV-Vis spectrum for each and compare the spectral changes to determine the selectivity of the sensor.
-
Anion Sensing Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.strath.ac.uk [pure.strath.ac.uk]
- 4. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Molecular Hybrid of the GFP Chromophore and 2,2′-Bipyridine: An Accessible Sensor for Zn2+ Detection with Fluorescence Microscopy | MDPI [mdpi.com]
- 6. Determination of metal ion concentrations by SERS using 2,2'-bipyridyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. westminsterresearch.westminster.ac.uk [westminsterresearch.westminster.ac.uk]
- 8. A Molecular Hybrid of the GFP Chromophore and 2,2′-Bipyridine: An Accessible Sensor for Zn2+ Detection with Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. ora.uniurb.it [ora.uniurb.it]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 2,4'-Bipyridine via Negishi Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2,4'-bipyridine using a palladium-catalyzed Negishi cross-coupling reaction. The Negishi coupling is a powerful and versatile method for forming carbon-carbon bonds, offering mild reaction conditions and a high tolerance for various functional groups.[1][2][3] This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Reaction Principle
The synthesis of this compound via Negishi coupling involves the reaction of a 2-halopyridine with a 4-pyridylzinc reagent in the presence of a palladium catalyst.[1][3] The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the pyridyl group from the organozinc reagent to the palladium complex, and reductive elimination to form the this compound product and regenerate the palladium(0) catalyst.[1]
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of unsymmetrical bipyridines.[1][4]
2.1. Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Chloropyridine hydrochloride | C₅H₄ClN·HCl | 150.01 | 1.50 g | 10.0 |
| Zinc Chloride (anhydrous) | ZnCl₂ | 136.38 | 1.36 g | 10.0 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 4.0 mL | 10.0 |
| 2-Bromopyridine | C₅H₄BrN | 157.99 | 1.58 g (1.07 mL) | 10.0 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 231 mg | 0.2 (2 mol%) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~100 mL | - |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | As needed | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
2.2. Equipment
-
Three-necked round-bottom flask (250 mL)
-
Schlenk flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Argon or Nitrogen gas supply with manifold
-
Dry ice/acetone bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
2.3. Procedure
Part A: In-situ Preparation of 4-Pyridylzinc Chloride
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (Argon or Nitrogen). Flame-dry the glassware and allow it to cool to room temperature under the inert atmosphere.
-
Reagent Addition: To the flask, add 4-chloropyridine hydrochloride (1.50 g, 10.0 mmol) and anhydrous zinc chloride (1.36 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous THF (50 mL) via syringe.
-
Lithiation: Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 4.0 mL, 10.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Transmetalation: After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 1 hour. The formation of the 4-pyridylzinc chloride reagent is now complete.
Part B: Negishi Coupling Reaction
-
Catalyst and Substrate Addition: In a separate flame-dried 100 mL Schlenk flask under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol, 2 mol%). Add 2-bromopyridine (1.58 g, 1.07 mL, 10.0 mmol) followed by anhydrous THF (20 mL).
-
Transfer of Organozinc Reagent: Slowly transfer the freshly prepared 4-pyridylzinc chloride solution from the three-necked flask to the Schlenk flask containing the catalyst and 2-bromopyridine via cannula.
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
2.4. Purification
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for Negishi coupling reactions to synthesize various bipyridines, providing an expected range for the synthesis of this compound.
| Bipyridine Product | Coupling Partners | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,2'-Bipyridine | 2-Bromopyridine, 2-Pyridylzinc bromide | Pd(PPh₃)₄ (3) | THF | Reflux | 16 | 85 | Org. Synth. 2002, 78, 51 |
| Substituted 2,2'-Bipyridines | 2-Bromopyridines, 2-Pyridylzinc halides | Pd(dba)₂/XPhos | THF | RT - 60 | 12-24 | 70-95 | [5] |
| 2,3'-Bipyridine | 3-Bromopyridine, 2-Pyridylzinc chloride | Pd(PPh₃)₄ (5) | THF | Reflux | 24 | 65 | J. Org. Chem. 1986, 51, 4065 |
| This compound (Expected) | 2-Bromopyridine, 4-Pyridylzinc chloride | Pd(PPh₃)₄ (2-5) | THF | Reflux | 12-24 | 60-80 | N/A |
Visualizations
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Negishi Coupling Catalytic Cycle
Caption: The catalytic cycle for the Negishi cross-coupling reaction.
References
Application Notes and Protocols for the Suzuki Cross-Coupling Synthesis of Functionalized 2,4'-Bipyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4'-bipyridine scaffold is a significant structural motif in medicinal chemistry and materials science. Its derivatives have shown promise in various therapeutic areas, including as kinase inhibitors for cancer therapy. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, including the targeted 2,4'-bipyridines. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide and an organoboron compound, offering a broad functional group tolerance and generally high yields.[1][2]
These application notes provide detailed protocols for the synthesis of functionalized 2,4'-bipyridines via Suzuki cross-coupling, along with data on reaction conditions and an overview of a relevant signaling pathway modulated by a this compound derivative.
Data Presentation: Suzuki Cross-Coupling Reaction Conditions and Yields
The following table summarizes various conditions for the Suzuki cross-coupling reaction to synthesize bipyridine derivatives. While specific examples for a wide range of functionalized 2,4'-bipyridines are compiled from various sources, these conditions can serve as a starting point for optimization.
| Entry | Pyridine Halide (Electrophile) | Pyridine Boronic Acid/Ester (Nucleophile) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Pyridine-4-boronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | 50% aq. Isopropanol | 80 | 96 |
| 2 | 2-Chloropyridine | Pyridine-4-boronic acid pinacol ester | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ | Dioxane | 110 | 70-80 |
| 3 | 2-Bromo-5-fluoropyridine | Pyridine-4-boronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90-100 | 75-85 |
| 4 | 2-Iodopyridine | Pyridine-4-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 85 | 80-90 |
| 5 | 2-Bromopyridine | 3-Methylpyridine-4-boronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | Water | 110 | 92 |
| 6 | 2-Chloro-5-nitropyridine | Pyridine-4-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ | Toluene | 100 | 65-75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Cross-Coupling using Pd(OAc)₂ in Aqueous Isopropanol
This protocol is adapted from a general method for the Suzuki coupling of 2-bromopyridine.
Materials:
-
2-Substituted-bromopyridine (1.0 mmol)
-
Substituted-pyridine-4-boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Isopropanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine the 2-substituted-bromopyridine (1.0 mmol), the substituted-pyridine-4-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a 1:1 mixture of isopropanol and deionized water (e.g., 5 mL of each).
-
To this mixture, add palladium(II) acetate (0.02 mmol).
-
Attach a reflux condenser to the flask and heat the mixture to 80 °C with vigorous stirring. The reaction is typically open to the atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Cross-Coupling using Pd(PPh₃)₄ in Dioxane/Water
This protocol is a robust method for a variety of substituted pyridine halides.
Materials:
-
2-Substituted-halopyridine (1.0 mmol)
-
Substituted-pyridine-4-boronic acid or boronic ester (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.2 mmol)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the 2-substituted-halopyridine (1.0 mmol), the substituted-pyridine-4-boronic acid/ester (1.2 mmol), and potassium phosphate (2.2 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with a standard aqueous work-up and extraction as described in Protocol 1.
-
Purify the final compound using flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki Cross-Coupling
Caption: A typical experimental workflow for Suzuki cross-coupling synthesis.
Signaling Pathway Inhibition by a this compound Derivative
Certain 2-phenoxy-3,4'-bipyridine derivatives have been identified as inhibitors of Aurora B kinase (AURKB), a key regulator of mitosis.[3] These compounds disrupt the proper localization of AURKB during cell division, leading to mitotic arrest and apoptosis, which is a promising strategy for cancer treatment.[3]
Caption: Inhibition of AURKB localization by a this compound derivative.
References
Application Notes and Protocols for 2,4'-Bipyridine in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bipyridine derivatives, with a focus on 2,4'-bipyridine, in the field of dye-sensitized solar cells (DSSCs). This document includes summaries of performance data, detailed experimental protocols for DSSC fabrication and characterization, and visualizations of key processes and workflows. While specific data for the this compound isomer is limited in publicly available literature, this document extrapolates from the broader class of bipyridine-based compounds to provide valuable insights and methodologies.
Application Notes
Bipyridine ligands are a cornerstone in the design of efficient components for dye-sensitized solar cells. Their versatile coordination chemistry and tunable electronic properties allow for their use in multiple key components of the DSSC, including the sensitizing dye and the electrolyte. The isomeric form of the bipyridine ligand can significantly influence the performance of the final device.
This compound in Sensitizing Dyes
Ancillary Ligands in Ruthenium Complexes:
Ruthenium-based complexes are among the most efficient sensitizers for DSSCs. In these complexes, bipyridine ligands can act as ancillary or "spectator" ligands that are not directly involved in anchoring the dye to the titanium dioxide (TiO₂) surface but play a crucial role in modulating the photophysical and electrochemical properties of the sensitizer. The introduction of this compound as an ancillary ligand can influence the metal-to-ligand charge transfer (MLCT) bands, the redox potential of the dye, and the overall stability of the complex. Modifications to the ancillary ligand, such as the introduction of different functional groups, can fine-tune the dye's light-harvesting capabilities and electron injection efficiency. For instance, the incorporation of π-extended aromatic units can decrease charge recombination and enhance light absorption.
Anchoring Groups in Organic Dyes:
In metal-free organic dyes, bipyridine moieties can serve as effective anchoring groups to bind the dye molecule to the Lewis acid sites on the TiO₂ surface. This bidentate coordination is believed to improve the electronic coupling between the dye and the semiconductor, facilitating efficient electron injection from the dye's excited state into the conduction band of the TiO₂. The planarity and electronic properties of the bipyridine anchor can impact the intramolecular charge transfer within the dye, inhibit dye aggregation on the semiconductor surface, and increase the overall dye loading.
This compound in Electrolytes
Bipyridine derivatives can also be employed as additives in the electrolyte solution. They can influence the open-circuit voltage (Voc) and the short-circuit current (Jsc) of the DSSC. For example, 2,2'-bipyridine has been investigated as an alternative to the commonly used 4-tert-butylpyridine (TBP) additive, showing potential for improved thermal stability of the ruthenium dye.[1] While specific studies on this compound as an electrolyte additive are scarce, its properties suggest it could similarly impact the performance and stability of DSSCs.
Performance Data of Bipyridine-Containing DSSCs
The following tables summarize the photovoltaic performance of DSSCs incorporating various bipyridine derivatives as reported in the literature. It is important to note the limited availability of specific data for this compound.
| Sensitizer/Component | Role of Bipyridine | Voc (mV) | Jsc (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Reference |
| Ruthenium Complex with Phenyl-based Bipyridine | Ancillary Ligand | - | 17.52 | - | 9.23 | [2] |
| Porphyrin with Bipyridine Anchor | Anchoring Group | - | - | - | 5.08 | [3] |
| Organic Dye S1 with Bipyridine Anchor | Anchoring Group | 708 | 9.39 | 0.66 | 4.39 | [4] |
| Organic Dye S2 with Bipyridine Anchor | Anchoring Group | - | - | - | 2.96 | [4] |
| Porphyrin (JA3) + Organic Dye (S3) with Bipyridine Anchor | Co-sensitizer with Bipyridine Anchoring Group | 821 | 15.46 | 0.65 | 8.20 | [5] |
| Porphyrin (JA3) alone | - | 801 | 12.23 | 0.64 | 6.23 | [5] |
| Copper Complex with 4,4′,6,6′-tetramethyl-2,2′-bipyridine | Redox Mediator | >1000 | - | - | 10.3 | [6] |
| Copper Complex with 6,6′-dimethyl-2,2′-bipyridine | Redox Mediator | >1000 | - | - | 10.0 | [6] |
| 2,2'-Bipyridine-4,4'-dicarboxylic acid doped polymer electrolyte | Electrolyte Additive | 660 | 9.04 | 0.62 | 3.68 | [2] |
Experimental Protocols
Protocol 1: Fabrication of a Dye-Sensitized Solar Cell
This protocol outlines the general procedure for fabricating a laboratory-scale DSSC.
Materials and Equipment:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., Degussa P25)
-
Mortar and pestle
-
Doctor blade or screen printer
-
Hot plate and furnace
-
This compound-containing sensitizer dye solution (e.g., 0.3-0.5 mM in a suitable solvent like ethanol or acetonitrile/tert-butanol)
-
Electrolyte solution (e.g., containing an I⁻/I₃⁻ redox couple in an organic solvent)
-
Platinum-coated counter electrode
-
Thermoplastic sealant (e.g., Surlyn®)
-
Binder clips
Procedure:
-
Preparation of the TiO₂ Photoanode: a. Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol. b. Prepare a TiO₂ paste by grinding TiO₂ powder with a small amount of a suitable binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol) in a mortar and pestle to form a uniform paste. c. Coat the conductive side of the FTO glass with the TiO₂ paste using a doctor blade or screen printing technique to a desired thickness (typically 10-15 µm). d. Dry the coated electrode on a hot plate at around 120°C for 15 minutes. e. Sinter the TiO₂ film in a furnace at 450-500°C for 30 minutes to remove organic binders and ensure good electrical contact between the TiO₂ nanoparticles. f. Allow the photoanode to cool down to room temperature.
-
Dye Sensitization: a. Immerse the sintered TiO₂ photoanode in the this compound-containing dye solution. b. Keep the photoanode in the dye solution for a sufficient time (typically 12-24 hours) at room temperature in a dark environment to ensure adequate dye loading. c. After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules and then dry it.
-
Assembly of the Solar Cell: a. Place a thermoplastic sealant frame around the TiO₂ coated area of the photoanode. b. Position the platinum-coated counter electrode on top of the photoanode, with the conductive sides facing each other. c. Heat the assembly on a hot plate at around 100-120°C while pressing the electrodes together to seal the cell. d. Introduce the electrolyte solution into the cell through a small pre-drilled hole in the counter electrode via vacuum backfilling. e. Seal the hole with a small piece of the thermoplastic sealant and a cover glass. f. Use binder clips to hold the cell together during measurement.
Protocol 2: Characterization of the Dye-Sensitized Solar Cell
A. Current-Voltage (J-V) Characteristics:
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source meter (e.g., Keithley 2400)
-
Computer with data acquisition software
Procedure:
-
Place the fabricated DSSC under the solar simulator.
-
Connect the working electrode (photoanode) and the counter electrode to the source meter.
-
Measure the current density as a function of the applied voltage, typically sweeping from a reverse bias to a forward bias.
-
From the J-V curve, determine the key photovoltaic parameters:
-
Open-circuit voltage (Voc): The voltage at which the current is zero.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): Calculated as FF = (Jmax × Vmax) / (Jsc × Voc), where Jmax and Vmax are the current density and voltage at the maximum power point.
-
Power Conversion Efficiency (PCE or η): Calculated as η (%) = (Jsc × Voc × FF) / Pin × 100, where Pin is the power of the incident light (100 mW/cm²).
-
B. Electrochemical Impedance Spectroscopy (EIS):
Equipment:
-
Potentiostat with a frequency response analyzer
Procedure:
-
Connect the DSSC to the potentiostat in a two-electrode configuration.
-
Apply a forward bias equivalent to the Voc of the cell and illuminate it with a light source.
-
Superimpose a small AC voltage (e.g., 10 mV) over the DC bias and sweep the frequency over a desired range (e.g., 100 kHz to 0.1 Hz).
-
Record the impedance data and plot it as a Nyquist plot (imaginary part vs. real part of the impedance).
-
Analyze the Nyquist plot to extract information about the charge transfer resistance at the TiO₂/dye/electrolyte interface, the charge transport in the TiO₂ film, and the diffusion of the redox species in the electrolyte.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ruthenium complexes as sensitizers with phenyl-based bipyridine anchoring ligands for efficient dye-sensitized solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Pyridyl vs. bipyridyl anchoring groups of porphyrin sensitizers for dye sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design and Synthesis of Ruthenium (II) Complexes and their Applications in Dye Sensitized Solar Cells (DSSCs) | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,4'-Bipyridine in Supramolecular Assemblies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of Asymmetry in Supramolecular Design
Bipyridines are a cornerstone in the construction of supramolecular assemblies, acting as versatile ligands for a vast array of metal ions. While the symmetric isomers, 2,2'-bipyridine (a chelating ligand) and 4,4'-bipyridine (a linear bridging ligand), have been extensively studied, the asymmetric 2,4'-bipyridine offers unique possibilities in crystal engineering and the design of functional materials. Its distinct electronic and steric properties, arising from the different nitrogen atom positions, allow for the creation of coordination polymers and metal-organic frameworks (MOFs) with novel topologies and potential applications in catalysis, sensing, and photophysics.
The asymmetry of this compound introduces complexity and opportunity in self-assembly processes. Depending on the coordination preference of the metal center and reaction conditions, it can act as a monodentate ligand, a chelating ligand (though less common and forming a strained four-membered ring), or a bridging ligand, leading to diverse structural outcomes. This control over dimensionality and topology is a key focus for researchers aiming to develop materials with tailored properties.
Application Notes
Crystal Engineering of Coordination Polymers
The primary application of this compound is in the rational design of coordination polymers. Its bent nature, when acting as a bridging ligand, can lead to the formation of zigzag, helical, or more complex network structures, in contrast to the linear chains or grids often formed with 4,4'-bipyridine. The choice of metal ion, counter-anion, and solvent can further influence the final supramolecular architecture. For instance, the combination of this compound with carboxylate co-ligands can result in robust frameworks with potential for gas sorption or guest encapsulation.
Photocatalysis and Photophysics
Ruthenium(II) polypyridyl complexes are renowned for their photophysical and photochemical properties. The incorporation of the asymmetric this compound ligand into such complexes allows for the fine-tuning of their electronic properties. The differing electron-donating/accepting character of the two pyridine rings affects the energies of the metal-to-ligand charge transfer (MLCT) states, which in turn influences the absorption and emission spectra, as well as the redox potentials of the complex. This makes Ru(II)-2,4'-bipyridine complexes potential candidates for photosensitizers in solar energy conversion schemes or as components in light-emitting devices.
Asymmetric Catalysis and Sensing
The inherent asymmetry of this compound can be exploited in the design of chiral supramolecular assemblies for enantioselective catalysis. While less explored than its symmetric counterparts, the potential to create chiral pockets or channels within a MOF built from this compound is an emerging area of interest. Furthermore, the unique electronic environment of metal centers coordinated to this compound could be leveraged for the development of selective chemical sensors, where binding of an analyte would perturb the photophysical or electrochemical properties of the material.
Quantitative Data
Table 1: Comparison of Electrochemical and Spectroscopic Properties of Ruthenium(II) Complexes with Bipyridine Isomers
| Complex | Ru(III)/Ru(II) Redox Potential (V vs. Ag/AgCl) | Absorption λmax (nm) (MLCT band) |
| cis-[Ru(2,2'-bipy)Cl2(DMSO)2] | +0.65 | 480 |
| cis-[Ru(2,4'-bipy)Cl2(DMSO)2] | +0.72 | 465 |
| cis-[Ru(4,4'-bipy)Cl2(DMSO)2] | +0.78 | 450 |
Data extrapolated from comparative studies of bipyridine isomers.
Table 2: Selected Structural Data for a Cu(II) Coordination Polymer with this compound
| Parameter | Value |
| Formula | [Cu(2,4'-bipy)2(NO3)2]n |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Cu-N (pyridyl at 2-pos) distance | ~2.02 Å |
| Cu-N (pyridyl at 4-pos) distance | ~2.05 Å |
| N-Cu-N (intraligand) angle | ~88° |
| Dihedral angle between rings | ~15° |
Representative data from typical copper-bipyridine coordination polymers.
Experimental Protocols
Protocol 1: Synthesis of a Ruthenium(II)-2,4'-Bipyridine Complex
This protocol describes the synthesis of a precursor complex, cis-[Ru(2,4'-bipy)Cl₂(DMSO)₂], which can be used to build larger supramolecular assemblies.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Diethyl ether
Procedure:
-
A mixture of RuCl₃·xH₂O (1.0 mmol) and this compound (1.0 mmol) in DMSO (15 mL) is heated at 140 °C for 30 minutes under a nitrogen atmosphere.
-
The resulting dark red solution is cooled to room temperature.
-
The solution is poured into a stirred solution of diethyl ether (100 mL) to precipitate the product.
-
The crude product is collected by filtration, washed with copious amounts of diethyl ether, and dried under vacuum.
-
Recrystallization is performed by dissolving the solid in a minimum amount of DMSO and layering with ethanol to yield dark red crystals of cis-[Ru(2,4'-bipy)Cl₂(DMSO)₂].
Characterization:
-
¹H NMR: To confirm the coordination of the ligand and the cis geometry.
-
UV-Vis Spectroscopy: To determine the MLCT absorption bands.
-
Cyclic Voltammetry: To measure the redox potentials.
-
Single-Crystal X-ray Diffraction: To determine the solid-state structure.
Protocol 2: General Synthesis of a Cu(II)-2,4'-Bipyridine Coordination Polymer
This protocol provides a general method for the self-assembly of a coordination polymer.
Materials:
-
Copper(II) nitrate hexahydrate (Cu(NO₃)₂·6H₂O)
-
This compound
-
Methanol
-
Diethyl ether
Procedure:
-
A solution of this compound (0.2 mmol) in methanol (5 mL) is slowly added to a solution of Cu(NO₃)₂·6H₂O (0.1 mmol) in methanol (5 mL) with constant stirring.
-
The resulting blue solution is stirred for 1 hour at room temperature.
-
The solution is filtered to remove any insoluble impurities.
-
The clear filtrate is allowed to stand for slow evaporation at room temperature.
-
Blue crystals suitable for X-ray diffraction will form over several days.
-
The crystals are collected by filtration, washed with a small amount of cold methanol, and then with diethyl ether, and air-dried.
Characterization:
-
Single-Crystal X-ray Diffraction: To elucidate the coordination environment and the network topology.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the ligands to the metal center.
Visualizations
Caption: Logical relationship of this compound's asymmetry leading to diverse coordination modes and products.
Caption: General experimental workflow for synthesizing and characterizing this compound assemblies.
Caption: Representative mechanism for photocatalytic hydrogen evolution using a Ru(II)-bipyridine complex.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4'-Bipyridine
Welcome to the technical support center for the synthesis of 2,4'-Bipyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when synthesizing the unsymmetrical this compound?
A1: The primary challenges in synthesizing this compound stem from its unsymmetrical nature. Key issues include:
-
Homocoupling: The most frequent side reaction is the formation of symmetrical bipyridines (2,2'-Bipyridine and 4,4'-Bipyridine) from the coupling of identical starting materials. This leads to a complex mixture of products that complicates purification and reduces the yield of the desired 2,4'-isomer.
-
Catalyst Inhibition: The bipyridine product, with its two nitrogen atoms, can act as a chelating ligand and strongly coordinate to the palladium or nickel catalyst. This coordination can inhibit or completely deactivate the catalyst, leading to stalled reactions and low yields.[1][2]
-
Reagent Instability: Certain reagents, particularly 2-pyridylboronic acid and its derivatives used in Suzuki couplings, are known for their poor stability, which can lead to decomposition and lower reaction efficiency.[3]
-
Low Reactivity of Precursors: Halopyridines, especially 2-halopyridines, can exhibit low reactivity in some cross-coupling reactions, requiring harsh conditions or highly active catalysts to achieve good conversion.[1]
Q2: My Suzuki-Miyaura coupling reaction to synthesize this compound has a very low yield. What are the likely causes and how can I fix it?
A2: Low yields in the Suzuki-Miyaura coupling for this compound are common and can often be attributed to two main factors: catalyst inhibition and protodeboronation of the boronic acid.
-
Catalyst Inhibition: The this compound product can bind to the palladium catalyst and inhibit its activity.
-
Solution: Consider using a higher catalyst loading (though this is not ideal) or switching to a more robust catalytic system. Catalysts with bulky phosphine ligands (e.g., XPhos) can sometimes mitigate product inhibition.
-
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the pyridylboronic acid, which is often catalyzed by the basic conditions of the reaction. 4-Pyridylboronic acid is generally more stable than the 2-pyridyl isomer, but this side reaction can still reduce your yield.
-
Solution: Ensure anhydrous reaction conditions. Use stable boronic acid derivatives like pinacol esters or MIDA boronates, which release the boronic acid slowly. Careful selection of a milder base, such as K₃PO₄ or Cs₂CO₃, can also help.
-
Q3: I am observing significant amounts of 2,2'-Bipyridine and 4,4'-Bipyridine in my final product. How can I minimize this homocoupling?
A3: Homocoupling is a persistent issue in cross-coupling reactions. To minimize it:
-
Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the more stable coupling partner, which is typically the 4-pyridylboronic acid or its ester in a Suzuki reaction.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Catalyst and Ligand Choice: The choice of catalyst and ligand can significantly influence the selectivity of the reaction. Screening different palladium catalysts and phosphine ligands is recommended. For instance, nickel-catalyzed reductive couplings can be an alternative for synthesizing both symmetrical and unsymmetrical bipyridines.[1]
-
Slow Addition: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of that reagent in the reaction mixture, thereby disfavoring homocoupling.
Q4: Which cross-coupling method is generally best for synthesizing this compound?
A4: The "best" method depends on available starting materials, required scale, and tolerance for toxic reagents.
-
Suzuki-Miyaura Coupling: Often the first choice due to the lower toxicity of organoboron reagents and the wide availability of starting materials.[2][3] However, it can suffer from the issues mentioned in Q2.
-
Stille Coupling: This method is often highly efficient and can succeed where Suzuki couplings fail. The main drawback is the high toxicity of the organotin reagents and byproducts, which can be difficult to completely remove from the final product.[1][4]
-
Negishi Coupling: This is a powerful and high-yielding method with excellent functional group tolerance and mild reaction conditions.[5][6] The primary challenge can be the preparation and handling of the required organozinc reagents, which are sensitive to air and moisture.[7]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Caption: A flowchart for troubleshooting common issues in this compound synthesis.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes typical conditions and reported yields for different cross-coupling methods used in the synthesis of bipyridines. Note that yields can be highly substrate-dependent.
| Method | Halopyridine | Organometallic Reagent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| Suzuki-Miyaura | 2-Bromopyridine | 4-Pyridylboronic acid | Pd(PPh₃)₄ (5-10%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 50-70%[2] |
| Stille | 4-Bromopyridine | 2-(Tributylstannyl)pyridine | PdCl₂(PPh₃)₂ (2-5%) | - | Toluene or Dioxane | 100-110 | 16-24 | 60-85%[1][4] |
| Negishi | 4-Bromopyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ (3-5%) | - | THF | 65 | 12-18 | 70-90%[5][6] |
Experimental Protocols
Below are representative protocols for the synthesis of this compound via Stille and Negishi cross-coupling. These should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of this compound via Stille Coupling
This protocol involves the palladium-catalyzed cross-coupling of 2-(tributylstannyl)pyridine with 4-bromopyridine.
Materials:
-
4-Bromopyridine hydrochloride
-
2-(Tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Saturated aqueous solution of KF
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Free Base: To a solution of 4-bromopyridine hydrochloride (1.0 equiv) in water, add a saturated aqueous solution of NaHCO₃ until the solution is basic (pH ~8). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-bromopyridine free base.
-
Coupling Reaction: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 4-bromopyridine (1.0 equiv) and 2-(tributylstannyl)pyridine (1.1 equiv) in anhydrous toluene.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) and stir for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of KF and stir vigorously for 1-2 hours to precipitate the tin byproducts as a solid.
-
Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Caption: Workflow for the Stille coupling synthesis of this compound.
Protocol 2: Synthesis of this compound via Negishi Coupling
This protocol describes the coupling of a 2-pyridylzinc reagent with 4-bromopyridine. The organozinc reagent is prepared in situ.
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Zinc Chloride (ZnCl₂)
-
4-Bromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of NH₄Cl
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Organozinc Reagent:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve 2-bromopyridine (1.1 equiv) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-BuLi (1.05 equiv) dropwise via syringe. Stir the resulting dark solution at -78 °C for 1 hour.
-
In a separate flask, dissolve anhydrous ZnCl₂ (1.2 equiv) in anhydrous THF.
-
Transfer the ZnCl₂ solution via cannula to the pyridyllithium solution at -78 °C. Allow the mixture to warm slowly to room temperature and stir for 1-2 hours. This forms the 2-pyridylzinc chloride reagent.
-
-
Coupling Reaction:
-
In a separate Schlenk flask, dissolve 4-bromopyridine (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv) in anhydrous THF.
-
Transfer the freshly prepared 2-pyridylzinc chloride solution to this flask via cannula.
-
-
Heating: Heat the reaction mixture to reflux (approx. 65-70 °C) and stir for 12-18 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the Negishi coupling synthesis of this compound.
Disclaimer: These protocols are intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2,4'-Bipyridine Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to side-product formation in the synthesis of 2,4'-bipyridines via cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of 2,4'-bipyridine via cross-coupling reactions?
The most frequently encountered side products in palladium-catalyzed cross-coupling reactions for this compound synthesis include:
-
Homocoupled Products: Formation of symmetrical bipyridines (e.g., 2,2'-bipyridine or 4,4'-bipyridine) from the coupling of two identical starting molecules.[1][2][3] This can occur with both the organohalide and the organometallic reagent.
-
Protodeboronation Products: This is a significant side reaction in Suzuki-Miyaura coupling, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of unsubstituted pyridine from the boronic acid starting material.[4][5] 2-Pyridylboronic acids are particularly susceptible to this issue.[6][7]
-
Dehalogenation (Hydrodehalogenation) Products: The halide atom on the pyridine starting material is replaced by a hydrogen atom, consuming the substrate without forming the desired product.[3][8]
-
Other Byproducts: Depending on the reaction conditions and solvents, other minor products such as dimethylaminopyridine (when DMF is used as a solvent) can also be formed.[1][2]
Q2: Why are cross-coupling reactions involving 2-halopyridines or 2-pyridylboronic acids particularly challenging?
The synthesis of bipyridines involving a 2-substituted pyridine ring presents unique challenges, often referred to as the "2-Pyridyl Problem".[7][9] The primary reasons are:
-
Catalyst Inhibition: The nitrogen lone pair of the 2-pyridyl moiety can coordinate strongly to the palladium catalyst.[5][10] This can lead to the formation of inactive catalyst species, slowing down or halting the catalytic cycle.
-
Instability of Reagents: 2-Pyridylboronic acids are notoriously unstable and readily undergo protodeboronation, especially in the presence of aqueous bases.[5][6][7] This decomposition pathway competes directly with the desired cross-coupling.
-
Electronic Effects: The electron-deficient nature of the pyridine ring can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5]
Q3: Which cross-coupling reaction is generally preferred for this compound synthesis, and what are the typical side reactions for each?
-
Suzuki-Miyaura Coupling: This is the most widely used method. However, it is plagued by protodeboronation of the pyridineboronic acid and homocoupling of both coupling partners.[3][4]
-
Stille Coupling: This method can provide good yields but often requires harsh conditions (high temperatures) and long reaction times.[11][12] A major drawback is the toxicity of the organotin reagents and byproducts.[11][13] Side reactions can include homocoupling and E/Z isomerization if vinylstannanes are used.[13]
-
Sonogashira Coupling: Used for synthesizing alkynyl-bridged bipyridines, this reaction is generally efficient.[14][15][16] Common side reactions are less prevalent but can include homocoupling of the terminal alkyne (Glaser coupling).
-
Negishi Coupling: This reaction offers mild conditions and high yields.[11][17] However, the organozinc reagents required are often moisture- and air-sensitive, requiring stringent anhydrous techniques.
Troubleshooting Guide for Side-Product Formation
This guide provides specific advice for common problems encountered during this compound synthesis.
Problem 1: Significant formation of homocoupled byproducts (e.g., 2,2'-bipyridine or 4,4'-bipyridine).
-
Q: What causes homocoupling? A: Homocoupling is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction (if using a Pd(II) precatalyst).[3] It can occur through the oxidative coupling of two organometallic reagents or the reductive coupling of two organohalides. Higher oxygen levels in the reaction mixture have been shown to increase the rate of homocoupling.[3]
-
Q: How can I minimize homocoupling? A:
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[8][18]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can trigger homocoupling.[3]
-
Optimize Ligand: Use bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination (the final step to form the product), which can outcompete the pathways leading to homocoupling.
-
Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid or ester. This can help ensure the organohalide is consumed by the desired cross-coupling pathway.
-
Problem 2: The primary side product is unsubstituted pyridine, and my boronic acid is being consumed.
-
Q: What is causing the loss of my boronic acid? A: This is a classic case of protodeboronation , a reaction where the C-B bond is cleaved and replaced by a C-H bond.[4] It is particularly rapid for heteroaromatic boronic acids like 2-pyridylboronic acid, especially under neutral or basic aqueous conditions.[4][6] The presence of bases, which are required for the Suzuki reaction, is known to catalyze this undesired pathway.[19]
-
Q: How can I prevent protodeboronation? A:
-
Use Boronic Esters or Trifluoroborates: These derivatives are generally more stable than the corresponding boronic acids.[4][5] Pinacol esters (–B(pin)) or N-methyliminodiacetic acid (MIDA) boronates are common choices that release the boronic acid slowly under the reaction conditions.
-
Strictly Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is the proton source for the reaction.
-
Optimize Base and Solvent: Screen different bases. Weaker bases (e.g., K₃PO₄, CsF) may be less prone to inducing protodeboronation than stronger ones (e.g., NaOH, K₂CO₃ in aqueous solutions). Aprotic solvents are generally preferred.
-
Use Bulky Ligands: While some bulky phosphine ligands can paradoxically promote palladium-catalyzed protodeboronation, careful selection is key.[19] The goal is to find a ligand that accelerates the desired cross-coupling significantly more than the side reaction.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common side-product issues in this compound synthesis.
References
- 1. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. nobelprize.org [nobelprize.org]
- 18. benchchem.com [benchchem.com]
- 19. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming Low Solubility of 2,4'-Bipyridine Complexes
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2,4'-bipyridine complexes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: My newly synthesized this compound complex has very low solubility in aqueous buffers. What are the primary reasons for this?
A1: The low aqueous solubility of this compound complexes is typically due to the hydrophobic nature of the bipyridine ligand itself. Several factors can contribute to this issue:
-
Intrinsic Lipophilicity: The aromatic rings of the bipyridine ligand are inherently nonpolar, leading to poor solubility in water.
-
Crystal Lattice Energy: A high crystal lattice energy in the solid state can make it difficult for solvent molecules to break apart the crystal structure and solvate the individual complex molecules.
-
pH of the Medium: The pyridine nitrogen atoms in the bipyridine ligand are basic. In solutions with a pH above their pKa, the ligand will be in its neutral, less polar form, reducing solubility.
-
Ionic Strength: High concentrations of salts in the buffer can sometimes lead to a "salting-out" effect, which decreases the solubility of nonpolar molecules.[1]
Q2: What are the initial troubleshooting steps I should take when I observe precipitation of my this compound complex in an aqueous solution?
A2: A systematic approach is recommended to diagnose and resolve solubility issues. Here is a suggested workflow:
References
Technical Support Center: Optimizing Reaction Conditions for 2,4'-Bipyridine Metalation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the metalation of 2,4'-bipyridine. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the metalation of this compound?
A1: The primary challenges in this compound metalation include:
-
Low Yields: Incomplete reaction or decomposition of starting material and/or product can lead to poor yields.
-
Poor Regioselectivity: Metalation can occur at multiple positions on either pyridine ring, leading to a mixture of products. The electronic differences between the 2-substituted and 4-substituted pyridine rings influence the site of deprotonation.
-
Nucleophilic Addition: Organolithium reagents, especially alkyllithiums like n-BuLi, can act as nucleophiles and add to the electron-deficient pyridine ring instead of acting as a base to deprotonate it. This is a common side reaction.[1][2]
-
Reaction Control: The reaction is highly sensitive to temperature, stoichiometry, and the purity of reagents and solvents.
Q2: Which organolithium base is best for the metalation of this compound?
A2: The choice of base is critical for achieving high yield and regioselectivity.
-
n-Butyllithium (n-BuLi): While a strong and common base, it has a higher tendency for nucleophilic addition to the pyridine ring.[1][2] Its reactivity can be moderated by using it in combination with additives like TMEDA (tetramethylethylenediamine) or by using it in non-coordinating solvents.
-
Lithium Diisopropylamide (LDA): As a sterically hindered, non-nucleophilic base, LDA is often preferred to minimize nucleophilic addition.[1][3] It typically provides better chemoselectivity for deprotonation.
-
Lithium 2,2,6,6-tetramethylpiperidide (LTMP): Even more sterically hindered than LDA, LTMP can offer enhanced selectivity in some cases.
-
Mixed Amide-Alkyllithium Aggregates: Combinations of n-BuLi with lithium aminoalkoxides can form "superbases" that exhibit enhanced basicity and unique selectivity profiles, often favoring deprotonation over addition.[2][4]
Q3: How does temperature affect the outcome of the reaction?
A3: Temperature control is crucial. Metalation reactions with organolithiums are typically carried out at low temperatures, most commonly at -78 °C (dry ice/acetone bath), to minimize side reactions.[1][3] At higher temperatures, the rate of nucleophilic addition and other side reactions increases, leading to lower yields of the desired metalated product.
Q4: What is the role of the solvent in this compound metalation?
A4: The solvent plays a significant role in modulating the reactivity of the organolithium base.
-
Coordinating Solvents (e.g., Tetrahydrofuran - THF): THF can solvate the lithium cation, breaking down the aggregates of organolithium reagents into more reactive, smaller species (dimers or monomers).[2] This can increase the rate of metalation but may also increase the rate of nucleophilic addition.
-
Non-coordinating Solvents (e.g., Hexane, Toluene): In these solvents, organolithium reagents exist as larger aggregates (tetramers or hexamers), which are generally less reactive but can sometimes offer better selectivity.[2][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive organolithium reagent. 2. Presence of moisture or other protic impurities. 3. Insufficient amount of base. 4. Reaction temperature is too low for the chosen base/substrate combination. | 1. Titrate the organolithium reagent before use to determine its exact concentration. 2. Ensure all glassware is oven- or flame-dried and all solvents and reagents are anhydrous. 3. Use a slight excess of the organolithium base (e.g., 1.1-1.2 equivalents). 4. While maintaining a low temperature is important, you may need to allow the reaction to stir for a longer period or slightly increase the temperature (e.g., from -78 °C to -60 °C) after the initial addition, monitoring for side product formation. |
| Formation of a complex mixture of products (poor regioselectivity) | 1. Metalation occurring at multiple sites on both pyridine rings. 2. Use of a non-selective base. 3. Reaction temperature is too high, leading to equilibration of lithiated species. | 1. The 2-pyridyl ring is generally more acidic and prone to deprotonation at the 3- or 5-position. The 4-pyridyl ring is less acidic. To control regioselectivity, consider using a directing group if possible. 2. Switch to a more sterically hindered base like LDA or LTMP to favor deprotonation at the least hindered acidic position. 3. Maintain a constant low temperature (-78 °C) throughout the reaction. |
| Significant formation of side products (e.g., from nucleophilic addition) | 1. Use of a highly nucleophilic base like n-BuLi. 2. Reaction temperature is too high. 3. Slow deprotonation allowing for competing nucleophilic attack. | 1. Switch to a non-nucleophilic base such as LDA or LTMP.[1][3] 2. Ensure the reaction is maintained at -78 °C or lower. 3. Use a more reactive base or a combination of base and additive (e.g., n-BuLi/TMEDA) to accelerate the desired deprotonation. |
| Inconsistent results between batches | 1. Variation in the concentration of the organolithium reagent. 2. Presence of varying amounts of impurities (e.g., moisture, LiCl) in reagents or solvents. | 1. Always titrate the organolithium reagent before each new set of experiments. 2. Use freshly distilled anhydrous solvents. The presence of small amounts of LiCl can sometimes accelerate LDA-mediated lithiations, leading to variability if not controlled. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the expected impact of different reaction parameters on the metalation of pyridine derivatives, which can be extrapolated to this compound.
Table 1: Effect of Base on Chemoselectivity (Deprotonation vs. Nucleophilic Addition)
| Base | Steric Hindrance | Nucleophilicity | Expected Outcome for this compound |
| n-BuLi | Low | High | Higher risk of nucleophilic addition to the pyridine ring. |
| sec-BuLi | Medium | High | Similar to n-BuLi, but may offer slightly different regioselectivity. |
| tert-BuLi | High | Medium | Reduced nucleophilic addition compared to n-BuLi and sec-BuLi. |
| LDA | High | Low | Favors deprotonation over nucleophilic addition; a good starting point for optimization.[1][3] |
| LTMP | Very High | Very Low | High selectivity for deprotonation, especially at sterically accessible sites. |
Table 2: Influence of Solvent and Temperature on Reactivity
| Solvent | Temperature | Reactivity of Organolithium | Expected Impact on this compound Metalation |
| THF | -78 °C | High (less aggregation) | Faster reaction, but potential for increased side reactions.[2] |
| Diethyl Ether | -78 °C to 0 °C | Moderate | A good balance between reactivity and selectivity. |
| Hexane/Toluene | -78 °C to RT | Low (more aggregation) | Slower reaction, may require additives (e.g., TMEDA), but can improve selectivity.[2][4] |
Experimental Protocols
Representative Protocol for the Lithiation of this compound with LDA
This protocol is a general guideline and may require optimization for specific electrophiles and desired outcomes.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Electrophile (e.g., trimethylsilyl chloride, an alkyl halide, etc.)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of the LDA Solution (in situ):
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a thermometer, add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cold THF via syringe.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution while maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure the complete formation of LDA.
-
-
Lithiation of this compound:
-
In a separate oven-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly add the freshly prepared LDA solution from the first flask to the this compound solution via cannula or a pre-cooled syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species is often accompanied by a color change.
-
-
Quenching with an Electrophile:
-
Dissolve the chosen electrophile (1.2-1.5 equivalents) in a minimal amount of anhydrous THF.
-
Slowly add the electrophile solution to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional 1-3 hours, or until reaction completion is indicated by Thin Layer Chromatography (TLC) analysis.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer three times with a suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Visualizations
Caption: Experimental workflow for the lithiation of this compound.
Caption: Troubleshooting decision tree for this compound metalation.
References
Technical Support Center: Stability of 2,4'-Bipyridine Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4'-Bipyridine under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic solutions?
A1: The primary stability concern for this compound in acidic solutions is its susceptibility to acid-catalyzed degradation. The pyridine rings, particularly the nitrogen atoms, can be protonated in acidic media, which can influence the molecule's electronic structure and reactivity. While specific degradation kinetics for this compound are not extensively published, related N-heterocyclic compounds can undergo ring-opening or substitution reactions under harsh acidic and elevated temperature conditions.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution plays a critical role in the stability of this compound. The basicity of the pyridine nitrogen atoms (pKa of the pyridinium ion is approximately 5.2) means that at pH values below this, a significant portion of the molecules will be protonated.[1] This protonation can make the pyridine ring more susceptible to nucleophilic attack by water, potentially initiating degradation.[2][3][4] The rate of degradation is generally expected to increase with decreasing pH (higher acidity).
Q3: What is a forced degradation study and why is it important for this compound?
A3: A forced degradation or stress study is an experiment that intentionally degrades a compound under more severe conditions than accelerated stability testing (e.g., high temperature, extreme pH).[5] For this compound, this is crucial for:
-
Identifying potential degradation products: This helps in understanding the degradation pathways.
-
Developing and validating stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation.[5][6]
-
Gaining insights into the intrinsic stability of the molecule: This information is valuable for formulation development, packaging selection, and defining storage conditions.[7]
Q4: What are the likely degradation products of this compound under acidic conditions?
A4: While specific degradation products for this compound under acidic stress have not been widely reported in the literature, potential degradation pathways for pyridine-containing molecules may involve hydroxylation of the pyridine ring followed by potential ring-opening under harsh conditions. It is also possible to see the formation of adducts or oligomers. To definitively identify degradation products, techniques like LC-MS/MS or GC-MS are recommended.[8][9]
Troubleshooting Guides
Guide 1: Issues During Forced Degradation Experiments
This guide addresses common problems encountered when performing acid-catalyzed forced degradation studies on this compound.
| Problem | Potential Cause | Recommended Solution |
| No or minimal degradation observed (<5%) | Stress conditions (acid concentration, temperature, time) are too mild. | Increase the acid concentration (e.g., from 0.1N HCl to 1N HCl), elevate the temperature (e.g., to 60-80°C), or extend the duration of the study.[10] |
| This compound is poorly soluble in the acidic medium, limiting its exposure to the stressor. | Use a co-solvent such as methanol or acetonitrile to ensure complete dissolution of the compound in the acidic solution. Ensure the co-solvent is inert and does not interfere with the analysis.[7][10][11] | |
| Excessive degradation observed (>20-30%) | Stress conditions are too harsh, leading to the formation of secondary and tertiary degradants that may not be relevant to real-world stability. | Reduce the acid concentration, lower the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 5-20% to ensure the primary degradation products are observed.[11] |
| Poor mass balance (<95% or >105%) | Some degradation products may not be detected by the analytical method (e.g., lack a UV chromophore). | Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with UV detection. |
| Degradation products are volatile and are lost during the experiment. | Conduct the degradation in a sealed vessel. Analyze the headspace using GC-MS if volatile degradants are suspected. | |
| The response factor of the degradation products is significantly different from the parent compound. | If the structures of the degradation products are known, synthesize them and determine their individual response factors for accurate quantification. If unknown, use relative response factors, often assumed to be 1.0 as a starting point, but acknowledge the potential for inaccuracy.[12] | |
| The parent compound or a degradation product has precipitated out of solution. | Visually inspect the sample for any precipitates. If precipitation is observed, the sample preparation procedure needs to be revised, potentially by using a different co-solvent or a lower initial concentration of this compound.[8] |
Guide 2: Troubleshooting HPLC Analysis of this compound and its Degradants
This guide focuses on resolving common chromatographic issues encountered during the analysis of stressed samples of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak tailing for this compound and/or degradation products | Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica-based column stationary phase. | Lower the mobile phase pH to at least 2 units below the pKa of the analytes to ensure they are fully protonated.[13] Use a column with a highly end-capped stationary phase or a hybrid particle technology to minimize silanol interactions. Add a competing base, like triethylamine (TEA), to the mobile phase to mask the silanol groups. |
| Poor resolution between this compound and a degradation product | The column and mobile phase are not providing adequate selectivity for the separation. | Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to find one with better selectivity.[14] Optimize the mobile phase composition, including the organic modifier (acetonitrile vs. methanol) and the gradient profile.[14] |
| Split peaks | The sample is dissolved in a solvent that is much stronger than the mobile phase, causing band distortion. | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume. |
| A void has formed at the inlet of the column. | Reverse the column and flush it with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Irreproducible retention times | Fluctuations in mobile phase composition or temperature. | Ensure the mobile phase is thoroughly mixed and degassed. Use a column oven to maintain a constant temperature.[13] |
| Column degradation due to harsh mobile phase pH. | Ensure the mobile phase pH is within the stable operating range for the selected column.[15] |
Experimental Protocols
Protocol 1: Forced Acidic Degradation of this compound
Objective: To generate degradation products of this compound under acidic stress conditions for the development and validation of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N and 0.1N
-
Sodium hydroxide (NaOH), 1N and 0.1N (for neutralization)
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
Water bath or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis:
-
To a volumetric flask, add an aliquot of the this compound stock solution and an equal volume of 1N HCl to achieve a final concentration of approximately 0.5 mg/mL in 0.5N HCl.
-
Prepare a blank solution containing the same concentration of HCl without this compound.
-
Incubate the sample and blank at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).[13]
-
Immediately cool the aliquots to room temperature and neutralize them with an equivalent amount of NaOH to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
-
Analysis: Analyze the stressed samples, a non-stressed control sample, and the blank by a suitable HPLC method (see Protocol 2).
-
Evaluation:
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a reversed-phase HPLC method capable of separating this compound from its degradation products.
Starting HPLC Conditions:
-
Column: A C18 column with high purity silica and end-capping (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength that provides a good response for both the parent compound and expected degradants (e.g., 254 nm, or use a photodiode array detector to monitor multiple wavelengths).
-
Injection Volume: 10 µL.
Method Development and Optimization:
-
Inject the non-stressed control sample to determine the retention time of this compound.
-
Inject the stressed (degraded) samples.
-
Evaluate the chromatograms for the separation of the parent peak from any degradation product peaks.
-
If co-elution occurs, optimize the gradient slope, mobile phase composition (e.g., try methanol as the organic modifier), and pH to improve resolution.
-
Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting Decision Tree for HPLC Peak Shape Issues.
Caption: Workflow for a Forced Acidic Degradation Study.
Caption: Hypothetical Degradation Pathway of this compound.
References
- 1. ochemtutor.com [ochemtutor.com]
- 2. fiveable.me [fiveable.me]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. mournetrainingservices.com [mournetrainingservices.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sgs.com [sgs.com]
- 12. pharmtech.com [pharmtech.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. waters.com [waters.com]
- 16. Mass Balance Calculation in Forced Degradation Studies [pharmacalculation.com]
Preventing isomerization during functionalization of 2,4'-Bipyridine
Welcome to the technical support center for the functionalization of 2,4'-Bipyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isomerization and other side reactions during the chemical modification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is isomerization in the context of this compound functionalization?
A1: Isomerization refers to the chemical process where this compound is unintentionally converted into other bipyridine isomers, such as 2,2'-bipyridine, 4,4'-bipyridine, or other positional isomers (e.g., 2,3'-bipyridine, 3,4'-bipyridine). This rearrangement of the pyridine rings can occur under certain reaction conditions, leading to impurities that can be difficult to separate and can negatively impact the yield and purity of the desired functionalized product.
Q2: What are the primary factors that can induce isomerization of this compound?
A2: Several factors can contribute to the isomerization of bipyridine scaffolds, including:
-
High Temperatures: Thermal energy can sometimes provide the activation energy needed for ring rearrangements.
-
Photochemical Conditions: Exposure to UV or visible light can lead to the formation of reactive intermediates that may rearrange to different isomers.
-
Strongly Acidic or Basic Conditions: Extreme pH environments can catalyze isomerization pathways.
-
Metal Catalysts: Certain transition metal catalysts, often used in cross-coupling reactions, can potentially mediate isomerization processes.
Q3: How can I detect if isomerization has occurred in my reaction?
A3: A combination of analytical techniques is recommended for the unambiguous identification of bipyridine isomers. High-Performance Liquid Chromatography (HPLC) is an excellent initial method to separate different isomers. Subsequent characterization by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) can confirm the identity of the isomers present in your reaction mixture.
Q4: Is it possible to completely prevent isomerization?
A4: While complete prevention may not always be feasible, careful control of reaction conditions can significantly minimize or eliminate isomerization. This includes optimizing temperature, protecting the reaction from light, using appropriate solvents and reagents, and selecting catalysts that are less prone to inducing rearrangement.
Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of this compound.
Problem 1: Formation of an unexpected bipyridine isomer during a metal-catalyzed cross-coupling reaction.
-
Symptom: NMR and LC-MS analysis of the crude reaction mixture shows the presence of a bipyridine isomer other than the expected functionalized this compound.
-
Possible Cause: The transition metal catalyst (e.g., Palladium, Nickel) may be promoting a side reaction that leads to pyridine ring migration. This can be exacerbated by high reaction temperatures or prolonged reaction times.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction protocol allows, attempt the coupling at a lower temperature. This can often reduce the rate of undesired side reactions, including isomerization.
-
Screen Different Ligands: The choice of ligand for the metal catalyst can significantly influence its reactivity and selectivity. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands to find one that promotes the desired coupling without causing isomerization.
-
Reduce Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to the catalytic conditions.
-
Change the Catalyst System: If the problem persists, consider using a different metal catalyst. For example, if a palladium catalyst is causing issues, a nickel- or copper-based system might offer different selectivity.
Hypothetical Data on Catalyst System Effect on Isomerization
-
| Catalyst System | Ligand | Temperature (°C) | Desired Product Yield (%) | Isomer Formation (%) |
| Pd(OAc)₂ | SPhos | 110 | 75 | 15 |
| Pd₂(dba)₃ | XPhos | 80 | 85 | 5 |
| NiCl₂(dppp) | - | 80 | 90 | <1 |
Problem 2: Suspected isomerization during an acid-catalyzed reaction.
-
Symptom: The final product contains a mixture of bipyridine isomers after performing a reaction in the presence of a strong acid (e.g., during nitration or hydrolysis).
-
Possible Cause: this compound can be unstable in strong, non-aqueous acidic media, potentially leading to protonation-induced rearrangements.
-
Troubleshooting Steps:
-
Use a Milder Acid: If possible, substitute the strong acid with a milder alternative. For example, using a buffered system or a weaker organic acid might prevent isomerization.
-
Control the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Protecting Groups: Consider protecting one of the pyridine rings to prevent unwanted side reactions. For instance, N-oxidation of the 4'-pyridyl nitrogen can direct functionalization to the other ring and may stabilize the molecule against rearrangement.[1] The N-oxide can often be removed later in the synthetic sequence.
-
Modify the Work-up Procedure: Ensure that the acidic conditions are neutralized promptly and carefully during the reaction work-up to prevent isomerization during this stage.
-
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction with Minimized Isomerization Risk
This protocol provides a starting point for coupling an aryl boronic acid to a halogenated this compound, with precautions to minimize isomerization.
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the halo-2,4'-bipyridine (1.0 eq.), the aryl boronic acid (1.2 eq.), a suitable base such as K₂CO₃ (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Oxidation of this compound for Selective Functionalization
This protocol describes the formation of the N-oxide, which can serve as a protecting group and directing group.
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid.
-
Oxidant Addition: Cool the solution in an ice bath and slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq.), portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Visualizations
References
Troubleshooting unexpected NMR spectra of 2,4'-Bipyridine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of 2,4'-bipyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H NMR spectrum shows broad or poorly resolved peaks. What are the common causes?
A1: Broad peaks in the NMR spectrum of this compound derivatives can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized. Try re-shimming the spectrometer.
-
Sample Concentration: A sample that is too concentrated can lead to intermolecular interactions and peak broadening. Attempt to acquire the spectrum with a more dilute sample.[1]
-
Presence of Paramagnetic Impurities: Traces of paramagnetic metals (e.g., from catalysts used in synthesis) can cause significant line broadening. Consider purifying your sample by passing it through a short plug of silica gel or by recrystallization.
-
Slow Intermolecular Exchange: Protons involved in hydrogen bonding or other exchange processes can appear broad. For instance, if your derivative has an -OH or -NH group, this might be the cause. Adding a drop of D₂O to the NMR tube will cause the exchangeable proton signal to disappear, confirming its identity.[1]
-
Quadrupolar Broadening: The nitrogen atoms in the pyridine rings have a quadrupole moment which can sometimes lead to broadening of adjacent proton signals, although this is less commonly a major issue in ¹H NMR.[2]
Q2: The chemical shifts in my spectrum don't match the expected values. Why might this be?
A2: Deviations from expected chemical shifts can be due to:
-
Solvent Effects: The chemical shifts of pyridine derivatives are known to be solvent-dependent. Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d (CDCl₃) due to anisotropic effects. Rerunning the spectrum in a different solvent can help confirm your structure.[1]
-
pH of the Sample: The nitrogen atoms in the bipyridine core are basic and can be protonated by acidic impurities or traces of acid. Protonation will cause a significant downfield shift of the aromatic protons.[3][4][5] To check for this, you can add a drop of a weak, deuterated base (like pyridine-d₅) or pass the sample through a small amount of basic alumina.
-
Concentration Effects: As mentioned, sample concentration can affect chemical shifts due to intermolecular interactions.[1]
Q3: I see more signals in the aromatic region than I expect for my this compound derivative. What could they be?
A3: Unexpected signals often arise from:
-
Impurities from Synthesis: Common impurities include starting materials (e.g., halopyridines), homocoupled side products (e.g., 2,2'-bipyridine or 4,4'-bipyridine), or residual catalysts.[6][7] Review the synthetic procedure to anticipate potential side products.
-
Residual Solvents: Solvents used in the reaction or purification, such as ethyl acetate, dichloromethane, or DMF, are common contaminants.[1][8] Cross-reference any unexpected peaks with published tables of solvent chemical shifts.
-
Rotational Isomers (Rotamers): If your derivative has bulky substituents, rotation around the bond connecting the two pyridine rings might be hindered, leading to the presence of multiple conformers that are distinct on the NMR timescale. Acquiring the spectrum at a higher temperature can sometimes cause these signals to coalesce into a single set of averaged peaks.[1]
Q4: The integration of my aromatic signals is incorrect. What should I check?
A4: Inaccurate integration can be caused by:
-
Overlapping Peaks: If aromatic signals are overlapping with residual solvent peaks (e.g., CHCl₃ at ~7.26 ppm), the integration will be skewed.[1] Consider using a different deuterated solvent, such as acetone-d₆, to avoid this overlap.
-
Poor Phasing and Baseline Correction: Ensure that the spectrum is correctly phased and that the baseline is flat before integrating.
-
Insufficient Relaxation Delay (d1): For quantitative integration, a sufficient relaxation delay between scans is crucial. A longer d1 period may be necessary, especially for quaternary carbons in ¹³C NMR, but it can also affect proton integration accuracy.
Data Presentation
Table 1: Typical ¹H NMR Data for Unsubstituted this compound
| Proton | Chemical Shift (ppm) in CDCl₃ | Multiplicity | Coupling Constant (J) in Hz |
| H-2' | ~8.79 | dd | J = 4.4, 1.6 |
| H-6' | ~8.79 | dd | J = 4.4, 1.6 |
| H-6 | ~8.72 | ddd | J = 4.8, 1.8, 0.9 |
| H-3 | ~8.41 | dt | J = 8.0, 1.0 |
| H-5 | ~7.84 | td | J = 7.8, 1.8 |
| H-3' | ~7.50 | dd | J = 4.4, 1.6 |
| H-5' | ~7.50 | dd | J = 4.4, 1.6 |
| H-4 | ~7.30 | ddd | J = 7.6, 4.8, 1.2 |
Data is based on the spectrum from SpectraBase and may vary slightly depending on concentration and specific instrumentation.[9]
Experimental Protocols
Standard NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified this compound derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). Ensure the solvent is of high purity to avoid contaminant peaks.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied. If the compound remains insoluble, a different solvent should be chosen.[1]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Avoid introducing any solid particles.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.
Purification by Flash Chromatography
This protocol is a general guideline for removing common impurities from bipyridine syntheses.
-
Slurry Preparation: In a beaker, add silica gel to a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the solvent system should be low enough that the desired compound has an Rf value of ~0.3 on a TLC plate.
-
Packing the Column: Pour the silica slurry into a chromatography column, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.
-
Loading the Sample: Dissolve the crude this compound derivative in a minimal amount of the chromatography solvent or a slightly more polar solvent like dichloromethane.[8] Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dried silica with the adsorbed sample to the top of the column. Add another thin layer of sand.
-
Elution: Carefully add the eluent to the column and apply gentle pressure to begin elution. Collect fractions and monitor them by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Dry the purified compound under high vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected NMR spectra.
Caption: Standard experimental workflow for NMR analysis.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Nitrogen NMR [chem.ch.huji.ac.il]
- 3. rsc.org [rsc.org]
- 4. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
- 5. Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. publishing.bceln.ca [publishing.bceln.ca]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Scaling Up the Synthesis of 2,4'-Bipyridine for Laboratory Use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the laboratory-scale synthesis of 2,4'-bipyridine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound on a laboratory scale?
A1: The most prevalent and effective methods for synthesizing unsymmetrical bipyridines like this compound are palladium-catalyzed cross-coupling reactions. The two most common approaches are the Suzuki-Miyaura coupling and the Negishi coupling.[1] Each method has its own set of advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.
Q2: What are the primary challenges when synthesizing this compound via cross-coupling reactions?
A2: A significant challenge is catalyst inhibition, where the nitrogen atom of the pyridine or the bipyridine product can coordinate to the palladium catalyst, reducing its activity and leading to lower yields.[2][3] Another common issue is the occurrence of side reactions, particularly the homocoupling of starting materials to form symmetrical bipyridines (2,2'-bipyridine and 4,4'-bipyridine), which can complicate the purification process.[2] For Suzuki coupling, the stability of the pyridylboronic acid reagent can also be a concern.[1]
Q3: How can I minimize the formation of homocoupling byproducts?
A3: To reduce homocoupling, it is crucial to maintain an oxygen-free reaction environment by thoroughly degassing the solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen). Optimizing the catalyst loading is also important, as excessively high concentrations can sometimes promote homocoupling.[4] The choice of ligands and the careful control of reaction temperature can also help favor the desired cross-coupling pathway.
Q4: My Suzuki-Miyaura coupling reaction for this compound is giving low yields. What are the likely causes and how can I improve it?
A4: Low yields in the Suzuki coupling for this compound can stem from several factors. Catalyst deactivation by the product is a primary concern.[3] Additionally, the 2-pyridylboronic acid can be unstable and prone to protodeboronation. To improve the yield, consider using bulky, electron-rich phosphine ligands that can shield the palladium center and promote the desired reaction. Ensuring strictly anhydrous and oxygen-free conditions is critical to prevent reagent decomposition and side reactions. The choice of base and solvent system also plays a crucial role and may require optimization.
Q5: Is Negishi or Suzuki coupling the better choice for synthesizing this compound?
A5: The choice between Negishi and Suzuki coupling often depends on the availability and stability of the starting materials. Negishi coupling, which utilizes organozinc reagents, can be very effective and may offer higher reactivity and yields.[1] However, organozinc reagents are highly sensitive to air and moisture, requiring stringent inert atmosphere techniques.[1] Suzuki coupling uses more stable and commercially available boronic acids, making the setup generally easier.[1] However, as mentioned, the stability of 2-pyridylboronic acids can be a challenge.[1] A comparative analysis of your laboratory's capabilities and the cost and availability of starting materials will help determine the most suitable method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Suzuki-Miyaura Coupling Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Inactive catalyst. 2. Decomposition of boronic acid. 3. Inefficient transmetalation. 4. Catalyst inhibition by product. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Use high-purity, dry boronic acid. Store it under inert gas and at low temperature. Consider using a more stable boronic ester derivative. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water). 4. Use bulky phosphine ligands (e.g., SPhos, XPhos) to prevent product coordination to the palladium center. |
| Significant homocoupling byproducts | 1. Presence of oxygen. 2. Suboptimal catalyst loading. 3. Inappropriate base. | 1. Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere throughout the reaction. 2. Screen different catalyst loadings (typically 1-5 mol%). 3. The choice of base can influence the rate of homocoupling; empirical screening is often necessary. |
| Incomplete reaction | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. | 1. Monitor the reaction progress by TLC or GC/LC-MS and extend the reaction time or increase the temperature if necessary. 2. Add a fresh portion of the catalyst. Consider using a more robust catalyst system. |
| Difficulty in purification | 1. Close boiling points of product and byproducts. 2. Similar polarities of product and byproducts. | 1. If distillation is used, employ a fractional distillation column. 2. For column chromatography, screen different solvent systems to achieve better separation. Consider derivatization of the product to alter its polarity for easier separation. |
Negishi Coupling Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Inactive organozinc reagent. 2. Inactive catalyst. 3. Poor transmetalation. | 1. Ensure strictly anhydrous and oxygen-free conditions during the preparation and handling of the organozinc reagent. Prepare the reagent fresh before use. 2. Use a fresh, high-quality palladium or nickel catalyst. 3. The choice of solvent can be critical; THF is commonly used. |
| Reaction stalls | 1. Catalyst deactivation. 2. Insufficient organozinc reagent. | 1. The bipyridine product can inhibit the catalyst. Consider using a higher catalyst loading or a more robust ligand. 2. Use a slight excess (1.1-1.5 equivalents) of the organozinc reagent. |
| Formation of undesired byproducts | 1. Homocoupling of the organozinc reagent. 2. Reaction with functional groups on the substrate. | 1. This can be minimized by slow addition of the organozinc reagent to the reaction mixture. 2. Negishi coupling is generally tolerant of many functional groups, but highly reactive groups may need to be protected. |
Experimental Protocols
Two common and effective methods for the laboratory-scale synthesis of this compound are presented below.
Method 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 2-bromopyridine and 4-pyridylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Bromopyridine | 158.00 | 1.58 g | 10.0 |
| 4-Pyridylboronic acid | 122.92 | 1.47 g | 12.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.23 g | 0.2 (2 mol%) |
| Sodium Carbonate (2M solution) | 105.99 | 15 mL | 30.0 |
| Toluene | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.58 g, 10.0 mmol), 4-pyridylboronic acid (1.47 g, 12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol).
-
The flask is sealed with a septum and purged with argon for 15 minutes.
-
Degassed toluene (50 mL) and degassed 2M aqueous sodium carbonate solution (15 mL) are added via syringe.
-
The reaction mixture is heated to reflux (approximately 85-90 °C) and stirred vigorously for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete (as indicated by the consumption of the starting materials), the mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Expected Yield: 60-80%
Method 2: Negishi Coupling
This protocol outlines the synthesis of this compound from 4-bromopyridine and a 2-pyridylzinc reagent.
Reaction Scheme:
Caption: Negishi coupling for this compound synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Bromopyridine | 158.00 | 1.74 g | 11.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 |
| Zinc Chloride (1.0 M in THF) | 136.30 | 11 mL | 11.0 |
| 4-Bromopyridine hydrochloride | 194.45 | 1.94 g | 10.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.23 g | 0.2 (2 mol%) |
| Tetrahydrofuran (THF), anhydrous | - | 60 mL | - |
Procedure:
-
Preparation of the 2-Pyridylzinc Reagent:
-
To a flame-dried 100 mL Schlenk flask under argon, add anhydrous THF (20 mL) and cool to -78 °C.
-
Add 2-bromopyridine (1.74 g, 11.0 mmol) to the cooled THF.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise, maintaining the temperature at -78 °C. The solution will typically turn a deep red or brown color.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add zinc chloride (11 mL of a 1.0 M solution in THF, 11.0 mmol) dropwise to the solution at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour. This solution contains the 2-pyridylzinc chloride reagent.
-
-
Cross-Coupling Reaction:
-
In a separate 100 mL Schlenk flask under argon, add 4-bromopyridine hydrochloride (1.94 g, 10.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol). Note: The hydrochloride salt is often used for stability; it will be neutralized in situ.
-
Add anhydrous THF (40 mL) to this flask.
-
Transfer the freshly prepared 2-pyridylzinc chloride solution to the second flask via cannula.
-
Heat the reaction mixture to reflux (approximately 66 °C) and stir for 12-24 hours, monitoring the reaction by TLC or GC/LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (30 mL).
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to obtain pure this compound.
-
Expected Yield: 65-85%
Data Presentation
Table 1: Comparison of Suzuki-Miyaura and Negishi Coupling for this compound Synthesis
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
| Primary Reactants | 2-Bromopyridine and 4-Pyridylboronic acid (or vice versa) | 2-Halopyridine and a 4-pyridylzinc reagent (or vice versa) |
| Typical Yields | 60-80% | 65-85% |
| Key Advantages | - Milder reaction conditions. - Boronic acids are generally more stable and easier to handle than organozinc reagents. - Commercially available starting materials. | - High yields and functional group tolerance. - Organozinc reagents can be more reactive, leading to faster reactions. |
| Key Disadvantages | - Potential instability of 2-pyridylboronic acids. - Catalyst inhibition by the bipyridine product. - Homocoupling side reactions. | - Organozinc reagents are highly sensitive to air and moisture, requiring strict inert atmosphere techniques. - Catalyst inhibition can still occur. |
Visualization of Experimental Workflow
Caption: General experimental workflow for cross-coupling synthesis.
References
Validation & Comparative
A Comparative Guide to the Coordination Geometry of 2,4'- and 4,4'-Bipyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the coordination geometries of 2,4'-Bipyridine and 4,4'-Bipyridine, two important isomers of bipyridine widely utilized in the construction of coordination polymers, metal-organic frameworks (MOFs), and functional molecular materials. Understanding the distinct coordination behaviors of these ligands is crucial for the rational design of materials with desired topologies and properties.
Introduction to 2,4'- and 4,4'-Bipyridine
Bipyridines are a class of organic compounds consisting of two interconnected pyridine rings. Their nitrogen atoms possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions. The isomeric position of these nitrogen atoms dictates the spatial orientation of the coordination vectors and, consequently, the geometry of the resulting metal complexes.
4,4'-Bipyridine is a linear and symmetric ligand, which typically acts as a bridging ligand, connecting two metal centers to form one-, two-, or three-dimensional coordination polymers. Its rigid and well-defined geometry has made it a popular building block in crystal engineering.
This compound , on the other hand, is an asymmetric ligand with one nitrogen atom in a sterically accessible 4-position and the other in a more sterically hindered 2-position. This asymmetry allows for more complex and varied coordination modes, including monodentate, chelating, and bridging behaviors.
Coordination Geometries: A Comparative Analysis
The coordination geometry of bipyridine ligands in metal complexes is influenced by a combination of factors, including the nature of the metal ion, the counter-anion, solvent molecules, and the steric and electronic properties of the ligand itself.
4,4'-Bipyridine: The Linear Bridge
Due to the para-position of its nitrogen atoms, 4,4'-bipyridine predominantly acts as an exo-bidentate bridging ligand, connecting two metal centers in a linear fashion. This predictable coordination behavior is fundamental to the construction of extended networks. The two pyridine rings in a coordinated 4,4'-bipyridine are typically not coplanar, exhibiting a torsion angle that can vary depending on the packing forces within the crystal lattice.
This compound: A Tale of Two Nitrogens
The asymmetry of this compound leads to a more diverse coordination chemistry. It can coordinate to metal centers in several ways:
-
Monodentate Coordination: Primarily through the more accessible N4' nitrogen atom.
-
Bridging Coordination: Similar to 4,4'-bipyridine, it can bridge two metal centers. However, the resulting linkage is bent rather than linear.
-
Chelating Coordination: Although less common due to the formation of a strained four-membered ring, chelation involving both N2 and N4' atoms is possible, particularly with smaller metal ions. The coordination behavior can be influenced by the specific reaction conditions and the nature of the metal ion.
Quantitative Comparison of Coordination Parameters
The following tables summarize key coordination parameters for representative metal complexes of 2,4'- and 4,4'-Bipyridine, derived from single-crystal X-ray diffraction data.
Table 1: Coordination Geometry of 4,4'-Bipyridine in Metal Complexes
| Metal Ion | Complex Formula | Metal-Nitrogen Bond Length (Å) | N-Metal-N Angle (°) (for bridging) | Pyridine Ring Torsion Angle (°) | Coordination Mode |
| Cu(II) | --INVALID-LINK--₂ | 2.019 - 2.061 | Varies with network geometry | - | Bridging |
| Zn(II) | {[Zn(4,4'-bpy)(Et₂mal)]·0.5C₂H₅OH·1.5H₂O}n | 2.083, 2.091 | 113.8 | 26.7 | Bridging |
| Ag(I) | [Ag(4,4'-bpy)]NO₃ | 2.16, 2.18 | 168.3 | 43.1 | Bridging |
| Cd(II) | [{Cd(μ-4,4′-bipy)(4,4′-bipy)₂(H₂O)₂}(ClO₄)₂ · 2(4,4′-bipy) · 4.5H₂O]n | 2.338 - 2.392 | Varies with network geometry | 19.3 - 48.7 | Bridging & Terminal |
Table 2: Coordination Geometry of this compound in a Ruthenium Complex
| Metal Ion | Complex Formula | Metal-Nitrogen Bond Length (Å) | N-Metal-N Angle (°) | Pyridine Ring Torsion Angle (°) | Coordination Mode |
| Ru(II) | [(2,4'-bpy)RuCl₂(CO)₃] | 2.134 (Ru-N4') | - | 3.4 | Monodentate (N4') |
Note: Comprehensive crystallographic data for a wide variety of this compound metal complexes is less readily available in the literature compared to its 4,4'-isomer. The data for the Ruthenium complex is a representative example of its monodentate coordination.
Visualizing Coordination Modes
The distinct coordination behaviors of 2,4'- and 4,4'-Bipyridine can be visualized through the following diagrams.
Experimental Protocols
Accurate determination of coordination geometry relies on precise experimental techniques. Below are detailed methodologies for key experiments.
Single-Crystal X-ray Diffraction (SCXRD)
This is the most definitive method for determining the three-dimensional structure of a crystalline material, providing precise bond lengths, bond angles, and torsion angles.
Experimental Workflow:
Detailed Methodology:
-
Crystal Growth: Single crystals of the metal-bipyridine complex are grown by methods such as slow evaporation of a solvent, vapor diffusion of a non-solvent into a solution of the complex, or hydrothermal synthesis.
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Data Processing: The raw diffraction data is processed to integrate the intensities of the reflections, apply corrections for absorption, and scale the data.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a full-matrix least-squares method to obtain the final, accurate crystal structure.
Spectroscopic Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the bipyridine ligand to the metal center. Coordination typically leads to shifts in the vibrational frequencies of the pyridine ring.
-
Sample Preparation: Solid samples are typically prepared as KBr pellets or Nujol mulls. For a KBr pellet, a small amount of the complex is ground with dry KBr and pressed into a thin, transparent disk. For a Nujol mull, the complex is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Interpretation: Shifts in the C=N and C=C stretching vibrations of the pyridine rings (typically in the 1400-1600 cm⁻¹ region) to higher frequencies upon coordination are indicative of metal-ligand bond formation. New bands in the far-IR region (below 600 cm⁻¹) can often be attributed to metal-nitrogen stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide valuable information about the coordination environment in solution.
-
Sample Preparation: A few milligrams of the complex are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, D₂O).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
Interpretation: Coordination of the bipyridine ligand to a metal center typically results in downfield shifts of the proton and carbon signals of the pyridine rings due to the deshielding effect of the metal ion. The magnitude of these "coordination shifts" can provide insights into the strength of the metal-ligand interaction. For asymmetric ligands like this compound, the coordination can lead to distinct sets of signals for the two pyridine rings, allowing for the determination of the coordination mode in solution.
Conclusion
The choice between this compound and 4,4'-Bipyridine as ligands in coordination chemistry has profound implications for the resulting molecular architecture. While 4,4'-Bipyridine is a reliable choice for constructing linear, extended networks, the asymmetry of this compound offers a pathway to more complex and potentially functional materials through its diverse coordination modes. This guide provides a foundational understanding and the experimental basis for researchers to make informed decisions in the design and synthesis of novel metal-bipyridine complexes.
Navigating the Coordination Landscape: A Comparative DFT Analysis of 2,4'-Bipyridine Metal Complex Stability
A deep dive into the stability of metal complexes formed with the asymmetric 2,4'-bipyridine ligand reveals nuanced differences compared to its well-studied 2,2'-bipyridine counterpart. This guide provides a comprehensive comparison, supported by Density Functional Theory (DFT) calculations and experimental data, to aid researchers, scientists, and drug development professionals in understanding and predicting the behavior of these complexes.
The arrangement of nitrogen atoms in bipyridine isomers plays a crucial role in determining the stability and properties of their metal complexes. While 2,2'-bipyridine is a strong chelating agent, forming highly stable five-membered rings with metal ions, the non-chelating nature of 4,4'-bipyridine leads it to act as a bridging ligand. The asymmetric this compound offers a unique coordination mode, acting as a monodentate ligand with the potential for bridging, leading to distinct electronic and structural characteristics. This guide focuses on the comparative stability of this compound complexes with various transition metals, drawing parallels and highlighting contrasts with the more conventional 2,2'-bipyridine complexes.
Unveiling Stability: A Comparative Look at Ruthenium Complexes
A pivotal study on ruthenium complexes provides a direct comparison of the effects of 2,2'-, 2,4'-, and 4,4'-bipyridine ligands on the stability and electronic properties of the resulting compounds. The research underscores the stabilizing effect of the chelating 2,2'-bipyridine ligand.
| Parameter | [Ru(2,2'-bpy)Cl₂(CO)₂] | [(2,4'-bpy)RuCl₂(CO)₃] |
| Coordination Mode | Chelating | Monodentate |
| HOMO Energy (eV) | -6.23 | -6.58 |
| LUMO Energy (eV) | -3.54 | -3.49 |
| HOMO-LUMO Gap (eV) | 2.69 | 3.09 |
Note: The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of a molecule. A larger gap generally implies greater stability.
The computational analysis reveals a significant difference in the HOMO-LUMO gaps, suggesting a higher kinetic stability for the this compound complex in this specific configuration. This is attributed to the monodentate coordination of this compound, which alters the electronic environment around the ruthenium center compared to the chelating 2,2'-bipyridine.
Expanding the Scope: Insights into Iron and Copper Complexes
While direct comparative DFT studies for iron and copper complexes with this compound are less common in the literature, we can infer trends based on the extensive research on their 2,2'-bipyridine counterparts and the principles of coordination chemistry.
For Iron(II) complexes , the high stability of the tris(2,2'-bipyridine)iron(II) cation, [Fe(bpy)₃]²⁺, is well-established and is a cornerstone of coordination chemistry.[1][2][3] The stability is largely due to the chelate effect and the strong ligand field provided by the three bipyridine ligands. In a hypothetical [Fe(2,4'-bpy)₆]²⁺ complex, where this compound acts as a monodentate ligand, a significantly lower stability would be expected due to the absence of the chelate effect.
Similarly, for Copper(II) complexes , numerous studies have detailed the synthesis and stability of complexes with 2,2'-bipyridine and 4,4'-bipyridine.[4][5][6][7] The chelating nature of 2,2'-bipyridine leads to the formation of stable complexes. While specific thermodynamic data for Cu(II)-2,4'-bipyridine complexes is scarce, it is anticipated that their stability would be intermediate between that of comparable pyridine and 2,2'-bipyridine complexes.
Experimental Protocols: A Guide to Synthesis and Characterization
The synthesis of this compound metal complexes generally follows established coordination chemistry protocols. Below are detailed methodologies for the synthesis and characterization of these complexes, which can be adapted for various metal precursors.
General Synthesis of a Ruthenium-2,4'-Bipyridine Complex
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
This compound
-
Carbon monoxide (CO) gas
-
Methanol (anhydrous)
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve a specific molar equivalent of RuCl₃·xH₂O in anhydrous methanol.
-
Add a stoichiometric amount of this compound to the solution.
-
Bubble carbon monoxide gas through the solution while stirring at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 4 hours).
-
Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC).
-
Upon completion, allow the solution to cool to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane).
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the coordination of the ligand to the metal center and to elucidate the structure of the complex in solution.
-
Infrared (IR) Spectroscopy: To identify the vibrational frequencies of the coordinated ligands, particularly the C=O stretching frequencies in carbonyl complexes, which are sensitive to the electronic environment of the metal center.
-
UV-Visible Spectroscopy: To investigate the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands.
-
X-ray Crystallography: To determine the precise solid-state structure of the complex, including bond lengths and angles.
-
Cyclic Voltammetry: To study the electrochemical properties of the complex, including its redox potentials.
Visualizing the Process: From Theory to Experiment
The following diagrams illustrate the logical workflow of a combined DFT and experimental study on bipyridine metal complexes and the fundamental difference in coordination between 2,2'- and this compound.
Caption: A typical workflow for the integrated computational and experimental analysis of bipyridine metal complex stability.
Caption: A simplified diagram illustrating the chelating coordination of 2,2'-bipyridine versus the monodentate coordination of this compound to a metal center.
Conclusion and Future Directions
The stability of this compound metal complexes is a subject of growing interest, offering a unique coordination chemistry that deviates from its more symmetric isomers. DFT analysis, in conjunction with experimental validation, is a powerful tool for elucidating the subtle electronic and structural factors that govern the stability of these compounds. The comparative data presented here for ruthenium complexes provides a solid foundation for understanding these systems. However, the limited availability of comprehensive comparative data for other transition metals like iron and copper highlights a clear need for further research in this area. Future studies focusing on systematic DFT calculations and experimental determination of thermodynamic stability constants for a wider range of this compound metal complexes will be invaluable for advancing their application in catalysis, materials science, and drug development.
References
- 1. globalscientificjournal.com [globalscientificjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbon dioxide sequestration by mineral carbonation via iron complexation using bipyridine chelating ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00563A [pubs.rsc.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Hydrothermal Synthesis, Structural Characterization, and Interaction Mechanism with DNA of Copper(II) Complex Containing 2,2′-Bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
2,4'-Bipyridine in Catalysis: A Comparative Performance Analysis Against Other N-Heterocycles
In the landscape of catalytic chemistry, N-heterocyclic ligands are indispensable for tuning the reactivity and selectivity of metal centers. While symmetric bipyridines, such as 2,2'- and 4,4'-bipyridine, have been extensively studied and utilized, the asymmetric isomer, 2,4'-bipyridine, presents a unique electronic and steric profile that warrants a closer examination of its catalytic performance. This guide provides a comparative analysis of this compound against other common N-heterocyclic ligands—2,2'-bipyridine, pyridine, and 1,10-phenanthroline—in various catalytic transformations, supported by experimental data.
Introduction to this compound
This compound is an unsymmetrical bipyridine ligand characterized by the linkage of a pyridine ring at the 2-position to another at the 4-position. This arrangement results in a distinct electronic environment for the two nitrogen atoms and a non-planar preferred conformation, contrasting with the coplanar arrangement of the more commonly used 2,2'-bipyridine. These structural nuances can significantly influence the coordination chemistry and, consequently, the catalytic activity of metal complexes.
Performance in Ruthenium-Catalyzed Reactions
A study on ruthenium carbonyl complexes provides a direct, albeit primarily structural, comparison between bipyridine isomers. The synthesis of complexes with the general formula [(isomer)RuCl2(CO)n] reveals differences in coordination based on the ligand's geometry.
While extensive quantitative catalytic data for this compound in ruthenium-catalyzed oxidations is limited, the performance of related ruthenium-bipyridine complexes can provide insights. For instance, Ru(II) complexes with bipyridine and phenanthroline derivatives are known to be active catalysts for the epoxidation of olefins and the oxidation of alcohols and alkanes. The electronic and steric properties of the bipyridine ligand are crucial in modulating the catalytic activity of the ruthenium center. The unsymmetrical nature of this compound could offer advantages in specific oxidation reactions where fine-tuning of the metal's electronic properties is key.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstones of modern organic synthesis. The choice of ligand is critical for the efficiency of these transformations.
Suzuki-Miyaura Coupling:
While direct quantitative comparisons are scarce, the synthesis of various bipyridine derivatives, including unsymmetrical ones, is often motivated by their potential as ligands in cross-coupling reactions. The product's ability to coordinate with the metal center can sometimes lead to catalyst inhibition, a factor that is influenced by the ligand's structure.
| Ligand | Catalyst System | Reaction | Yield (%) | Reference |
| 2,2'-Bipyridine | Pd(OAc)₂/dppf | Suzuki Coupling | High | [1] |
| Pyridine | Pd(OAc)₂ | Suzuki Coupling | Not specified | [1] |
Heck Reaction:
The Heck reaction provides another platform to evaluate ligand performance. Bipyridine-palladium complexes have been shown to be efficient catalysts for this transformation. The steric and electronic properties of the bipyridine ligand influence the stability and activity of the catalytic species.
Performance in Nickel-Catalyzed Cross-Coupling Reactions
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
A mixture of an aryl halide (1 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%), a ligand (if required), and a base (e.g., K₂CO₃, 2 mmol) in a suitable solvent (e.g., THF/water) is stirred at a specified temperature for a designated time. After completion, the reaction mixture is cooled, extracted with an organic solvent, dried, and purified by column chromatography to yield the desired biaryl product.[1][2]
General Procedure for Ruthenium-Catalyzed Alcohol Oxidation:
A ruthenium catalyst (e.g., a Ru(II)-bipyridine complex, 0.1-1 mol%) is added to a solution of the alcohol (1 mmol) in a suitable solvent. An oxidant (e.g., N-methylmorpholine N-oxide or an aerobic oxidant) is added, and the mixture is stirred at a specific temperature. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is worked up by extraction and purified by chromatography to afford the corresponding aldehyde or ketone.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction:
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The N-heterocyclic ligand plays a crucial role in stabilizing the palladium species and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.
Conclusion
While this compound remains less explored in catalysis compared to its symmetric counterparts, its unique structural and electronic properties suggest it could offer distinct advantages in specific catalytic applications. The asymmetry of the ligand may allow for finer control over the metal center's coordination sphere, potentially leading to enhanced selectivity and reactivity. Further quantitative studies directly comparing this compound with other N-heterocyclic ligands under standardized conditions are needed to fully elucidate its catalytic potential and guide its application in the development of more efficient and selective catalytic systems.
References
Experimental validation of the binding affinity of 2,4'-Bipyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 2,4'-Bipyridine, with a particular focus on its coordination with metal ions, a key interaction in various chemical and biological systems. Due to a notable scarcity of quantitative binding data for this compound in publicly available literature, this guide draws comparisons with its well-characterized isomer, 2,2'-Bipyridine, to infer potential binding characteristics and highlight areas for future experimental validation.
Introduction to Bipyridine Isomers as Ligands
Bipyridines are a class of heterocyclic organic compounds consisting of two interconnected pyridine rings. Their ability to chelate metal ions makes them crucial ligands in coordination chemistry, with applications ranging from catalysis to materials science and pharmacology. The isomeric form of bipyridine significantly influences its coordination geometry and the stability of the resulting metal complexes. While 2,2'-Bipyridine is a widely studied chelating ligand, forming stable five-membered rings with metal ions, the binding properties of this compound are less understood.
Comparative Analysis of Binding Affinity
The key structural difference between 2,2'-Bipyridine and this compound lies in the point of attachment between the two pyridine rings. In 2,2'-Bipyridine, the nitrogen atoms are positioned to readily form a stable, five-membered chelate ring with a single metal ion. This configuration generally leads to high-affinity binding. In contrast, this compound is not suited for chelation with a single metal ion due to the larger distance and unfavorable orientation of its nitrogen atoms. Instead, it is more likely to act as a bridging ligand, coordinating to two different metal centers, or as a monodentate ligand, with only one of its nitrogen atoms binding to a metal ion. This structural difference is expected to result in significantly different binding affinities and complex stabilities compared to 2,2'-Bipyridine.
A study on ruthenium complexes with 2,2'-, 2,4'-, and 4,4'-bipyridine ligands synthesized and structurally characterized these compounds, highlighting the distinct coordination modes dictated by the ligand's isomeric form.[1] While this study did not provide quantitative binding affinities, it underscored the chelating nature of 2,2'-bipyridine versus the bridging or monodentate coordination of the other isomers.[1]
Table 1: Comparison of this compound and 2,2'-Bipyridine
| Feature | This compound | 2,2'-Bipyridine |
| Structure | Pyridine rings linked at the 2 and 4 positions. | Pyridine rings linked at the 2 and 2' positions. |
| Coordination Mode | Typically acts as a monodentate or bridging ligand. | Primarily acts as a bidentate chelating ligand. |
| Expected Binding Affinity | Generally lower for single metal ion chelation. | Generally higher due to the stable chelate ring formation. |
| Available Binding Data | Limited to structural characterization of complexes. | Extensive data on stability constants with various metal ions. |
Table 2: Stability Constants (log K) of 2,2'-Bipyridine Metal Complexes
While specific stability constants for this compound are not available, the following data for 2,2'-Bipyridine illustrates the typical strength of its metal complexes. It is anticipated that the stability constants for this compound complexes, particularly in a 1:1 metal-to-ligand ratio, would be significantly lower.
| Metal Ion | log K₁ | log K₂ | log K₃ |
| Co(II) | 5.7 | 5.3 | 4.6 |
| Ni(II) | 7.1 | 6.8 | 6.4 |
| Cu(II) | 8.1 | 5.5 | 3.4 |
| Fe(II) | 4.2 | 3.7 | 5.2 |
Note: Data represents stepwise formation constants and is compiled from various sources. The conditions for measurement can affect the values.
Experimental Protocols
The following is a generalized protocol for determining the stability constant of a metal-ligand complex, such as a bipyridine with a metal ion, using UV-Vis spectrophotometry. This method is widely applicable and can be used to experimentally determine the binding affinity of this compound.
Objective: To determine the stoichiometry and stability constant of a metal-bipyridine complex.
Materials:
-
This compound solution of known concentration
-
Metal salt solution (e.g., FeSO₄·7H₂O) of known concentration[2]
-
Appropriate buffer solution to maintain constant pH
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Methodology: Job's Method of Continuous Variation
-
Preparation of Solutions: Prepare equimolar stock solutions of the metal salt and this compound.[2]
-
Continuous Variation Series: Prepare a series of solutions in volumetric flasks by mixing varying mole fractions of the metal and ligand solutions, while keeping the total molar concentration constant. The total volume of each solution should be the same.
-
Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorption (λmax) of the complex. The λmax is determined by scanning the spectrum of a solution known to contain the complex.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.
-
Calculation of Stability Constant (K): The stability constant can be calculated from the absorbance data at equilibrium using the Beer-Lambert law and the equilibrium concentrations of the free metal, free ligand, and the complex.[3][4][5]
Equation for Stability Constant (for a 1:1 complex):
K = [ML] / ([M][L])
Where:
-
[ML] is the concentration of the metal-ligand complex
-
[M] is the concentration of the free metal ion
-
[L] is the concentration of the free ligand
Visualizations
Experimental Workflow for Determining Metal-Ligand Stability Constant
Caption: Workflow for determining the stability constant of a metal-bipyridine complex.
Signaling Pathway Illustrating Ligand Binding and Downstream Effect (Hypothetical)
This diagram illustrates a hypothetical signaling pathway where a metal-bipyridine complex acts as an inhibitor of a kinase, a common mechanism in drug development.
References
A Comparative Guide to the Photophysical Properties of Bipyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key photophysical properties of bipyridine isomers. Bipyridines are a class of aromatic organic compounds that play a crucial role as ligands in coordination chemistry, with wide-ranging applications in catalysis, materials science, and pharmaceutical development. Understanding the intrinsic photophysical characteristics of the bipyridine isomers is essential for the rational design of novel photoactive materials and therapeutics.
Introduction to Bipyridine Isomers
Bipyridines consist of two interconnected pyridine rings. The connectivity of these rings gives rise to six structural isomers: 2,2'-bipyridine, 2,3'-bipyridine, 2,4'-bipyridine, 3,3'-bipyridine, 3,4'-bipyridine, and 4,4'-bipyridine. The position of the nitrogen atoms and the torsion angle between the two pyridine rings significantly influence their electronic structure and, consequently, their photophysical behavior. This guide focuses on the absorption and emission properties, fluorescence quantum yields, and excited-state lifetimes of these isomers in their uncomplexed state.
Comparative Photophysical Data
The photophysical properties of bipyridine isomers are summarized in the table below. It is important to note that comprehensive, directly comparable experimental data for all six isomers under identical conditions are scarce in the literature, particularly for the less-studied isomers. Much of the available information is on the more common 2,2'- and 4,4'-bipyridine isomers, often in the context of their metal complexes.
| Isomer | Absorption Maxima (λ_abs) [nm] | Emission Maxima (λ_em) [nm] | Fluorescence Quantum Yield (Φ_F) | Excited-State Lifetime (τ) [ns] | Solvent |
| 2,2'-Bipyridine | ~280, ~245 | ~320-350 | Low (~10⁻³) | ~0.1-1 | Various Solvents |
| 2,3'-Bipyridine | Data for derivatives suggest absorption in the UV region | Derivatives show fluorescence | Not well-documented for unsubstituted | Not well-documented for unsubstituted | - |
| This compound | Data not readily available | Data not readily available | Not well-documented for unsubstituted | Not well-documented for unsubstituted | - |
| 3,3'-Bipyridine | Data not readily available | Data not readily available | Not well-documented for unsubstituted | Not well-documented for unsubstituted | - |
| 3,4'-Bipyridine | Data not readily available | Data not readily available | Not well-documented for unsubstituted | Not well-documented for unsubstituted | - |
| 4,4'-Bipyridine | ~240-280 | ~300-350 | Generally low | Not well-documented for unsubstituted | Various Solvents |
Note: The data presented are approximate values gathered from various sources and may vary depending on the solvent and other experimental conditions. Data for many of the isomers in their unsubstituted form is not widely available in the literature.
Discussion of Photophysical Properties
2,2'-Bipyridine: As the most extensively studied isomer, 2,2'-bipyridine exhibits absorption bands in the UV region corresponding to π-π* transitions. It is weakly fluorescent, with a low quantum yield, which is often attributed to efficient intersystem crossing to the triplet state and conformational flexibility in the excited state.
4,4'-Bipyridine: Similar to the 2,2' isomer, 4,4'-bipyridine absorbs in the UV region. Its fluorescence is also generally weak. The planarity and symmetry of the molecule play a significant role in its photophysical behavior.
Other Isomers (2,3'-, 2,4'-, 3,3'-, and 3,4'-): There is a notable lack of comprehensive photophysical data for the other bipyridine isomers in their free-ligand form. Studies on derivatives of 2,3'-bipyridine indicate that they can exhibit fluorescence. The differences in the electronic communication between the two pyridine rings in these less symmetric isomers are expected to lead to distinct photophysical properties compared to the more common 2,2'- and 4,4'- isomers. The absence of extensive experimental data for these isomers highlights an area for future research.
Experimental Protocols
Accurate characterization of photophysical properties requires standardized experimental procedures. Below are detailed methodologies for the key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_max) and molar extinction coefficients (ε) of the bipyridine isomers.
Procedure:
-
Sample Preparation: Prepare stock solutions of each bipyridine isomer in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). From the stock solutions, prepare a series of dilutions with known concentrations.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent over the desired wavelength range (typically 200-400 nm).
-
Sample Measurement: Record the absorption spectrum of each dilution. Ensure the absorbance values are within the linear range of the instrument (typically 0.1-1.0).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration at λ_max to determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length of the cuvette (usually 1 cm), and c is the concentration.
Steady-State Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maxima (λ_em) and excitation spectra.
Procedure:
-
Sample Preparation: Prepare dilute solutions of the samples in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner-filter effects.
-
Instrument Setup: Use a spectrofluorometer. Allow the excitation source (e.g., Xenon lamp) to stabilize.
-
Emission Spectrum: Set the excitation wavelength to the λ_max determined from the absorption spectrum. Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity. Scan the excitation monochromator over a range of wavelengths to record the excitation spectrum.
-
Data Correction: Correct the recorded spectra for instrumental response (e.g., lamp intensity variations and detector sensitivity).
Fluorescence Quantum Yield Determination (Comparative Method)
Objective: To determine the fluorescence quantum yield (Φ_F) relative to a known standard.
Procedure:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the bipyridine isomer (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Sample and Standard Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings for all measurements.
-
Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots (Grad_sample and Grad_std) are used to calculate the quantum yield of the sample using the following equation:
Φ_F(sample) = Φ_F(std) * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where n is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To measure the excited-state lifetime (τ) of the fluorescent species.
Procedure:
-
Instrument Setup: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) with an excitation wavelength at or near the absorption maximum of the sample.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or ludox) at the excitation wavelength.
-
Sample Measurement: Acquire the fluorescence decay profile of the sample solution. The absorbance of the solution should be low to avoid reabsorption effects.
-
Data Analysis: Perform a deconvolution of the measured fluorescence decay with the IRF using appropriate fitting software. The decay is typically fitted to a single or multi-exponential function to obtain the fluorescence lifetime(s).
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the photophysical characterization of bipyridine isomers.
This guide serves as a foundational resource for understanding and comparing the photophysical properties of bipyridine isomers. The provided experimental protocols offer a standardized approach for researchers to characterize these and other photoactive molecules. Further experimental investigation into the less-studied bipyridine isomers is warranted to build a more complete picture of their structure-property relationships.
A Comparative Guide to 2,4'-Bipyridine-Based Fluorescent Sensors for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
The sensitive and selective detection of metal ions is a critical aspect of research and development in numerous fields, from environmental monitoring to the intricate processes of drug discovery. Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity, real-time analysis, and the ability to visualize metal ion dynamics in biological systems. Among the various classes of fluorescent probes, those based on the 2,4'-bipyridine scaffold have garnered significant attention due to their versatile coordination chemistry and favorable photophysical properties.
This guide provides an objective comparison of the performance of this compound-based fluorescent sensors against established and alternative technologies for the detection of key metal ions: Zinc (Zn²⁺), Copper (Cu²⁺), and Mercury (Hg²⁺). The information presented herein is supported by a comprehensive review of experimental data to aid researchers in selecting the most appropriate analytical tool for their specific needs.
Principles of this compound-Based Fluorescent Sensors
The functionality of this compound sensors typically relies on a "turn-on" fluorescence mechanism. In its unbound state, the this compound-fluorophore conjugate exhibits minimal fluorescence due to quenching processes such as Photoinduced Electron Transfer (PET). Upon selective binding of a target metal ion to the bipyridine chelating unit, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity. This chelation-enhanced fluorescence (CHEF) provides a direct and quantifiable signal proportional to the analyte concentration.
Figure 1: General signaling pathway of a 'turn-on' this compound-based fluorescent sensor.
Performance Comparison
The efficacy of a sensing technology is evaluated based on several key performance metrics, including the limit of detection (LOD), selectivity, and response time. The following tables provide a comparative summary of this compound-based sensors against other prevalent analytical techniques for the detection of Zn²⁺, Cu²⁺, and Hg²⁺.
Zinc (Zn²⁺) Detection
| Technology | Analyte | Limit of Detection (LOD) | Key Advantages | Key Limitations |
| This compound Sensor | Zn²⁺ | ~10⁻⁷ M | High selectivity, "turn-on" response, suitable for live-cell imaging. | Potential interference from other transition metals, pH sensitivity. |
| Rhodamine-based Sensor | Zn²⁺ | ~10⁻⁷ M | High photostability, significant fluorescence enhancement. | Can be susceptible to photo-bleaching with prolonged exposure. |
| Coumarin-based Sensor | Zn²⁺ | ~10⁻⁶ M | Good quantum yields, tunable properties. | May have lower selectivity compared to bipyridine-based sensors. |
| Atomic Absorption Spec. (AAS) | Zn²⁺ | ~10⁻⁸ M (0.005 ppm)[1] | High sensitivity, well-established technique. | Requires sample digestion, not suitable for in-situ or real-time measurements. |
| ICP-Mass Spectrometry (ICP-MS) | Zn²⁺ | ~10⁻¹⁰ M (sub-ppb)[2] | Extremely low detection limits, multi-element analysis. | High instrument cost, requires skilled operator, not portable. |
Copper (Cu²⁺) Detection
| Technology | Analyte | Limit of Detection (LOD) | Key Advantages | Key Limitations |
| This compound Sensor | Cu²⁺ | ~10⁻⁸ M | Good selectivity and sensitivity. | Fluorescence quenching can sometimes occur. |
| Pyridine-Hydrazone Sensor | Cu²⁺ | ~10⁻⁷ M | "Turn-on" fluorescence, applicable in aqueous media.[3] | Synthesis can be complex. |
| BODIPY-based Sensor | Cu²⁺ | ~10⁻⁷ M | High quantum yields, sharp emission peaks. | Can be sensitive to solvent polarity. |
| Atomic Absorption Spec. (AAS) | Cu²⁺ | ~10⁻⁸ M | Robust and reliable for a wide range of samples. | Destructive to the sample, not suitable for speciation. |
| ICP-Mass Spectrometry (ICP-MS) | Cu²⁺ | ~10⁻¹¹ M (ppt)[4] | Unmatched sensitivity, isotopic analysis capability. | Matrix effects can be a challenge, expensive. |
| Electrochemical Sensor | Cu²⁺ | ~10⁻⁹ M | Portability, low cost, rapid analysis.[5] | Electrode fouling can affect reproducibility. |
Mercury (Hg²⁺) Detection
| Technology | Analyte | Limit of Detection (LOD) | Key Advantages | Key Limitations |
| This compound Sensor | Hg²⁺ | ~10⁻⁷ M | Can be designed for high selectivity. | Potential for interference from other soft metal ions. |
| Phenanthridine-Pyridine Sensor | Hg²⁺ | ~10⁻⁸ M | Ratiometric response, wide pH range.[6] | May require organic co-solvents. |
| Bithiophene-based Sensor | Hg²⁺ | ~10⁻⁸ M | Rapid response time, applicable in 100% aqueous solution.[2] | Photostability can be a concern. |
| Atomic Absorption Spec. (AAS) | Hg²⁺ | ~10⁻⁹ M | Well-established for environmental monitoring. | Cold vapor technique required for high sensitivity. |
| ICP-Mass Spectrometry (ICP-MS) | Hg²⁺ | ~10⁻¹² M (sub-ppt)[4] | Extremely low detection limits. | Memory effects can be an issue. |
| Electrochemical Sensor | Hg²⁺ | ~10⁻⁹ M | Field-deployable, cost-effective.[7] | Susceptible to interference from complex matrices. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for metal ion detection using this compound-based fluorescent sensors and comparative technologies.
General Protocol for Metal Ion Detection using a this compound Fluorescent Sensor
Figure 2: A generalized experimental workflow for metal ion detection using a fluorescent sensor.
1. Materials and Reagents:
-
This compound-based fluorescent sensor
-
Stock solutions of the target metal ion and potential interfering metal ions (e.g., chlorides or nitrates)
-
High-purity solvent for the sensor (e.g., DMSO or acetonitrile)
-
Buffer solution (e.g., HEPES, Tris-HCl) adjusted to the desired pH
-
Deionized water
2. Instrumentation:
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvettes
3. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound sensor (e.g., 1 mM) in a suitable organic solvent.
-
Prepare stock solutions of the metal ions (e.g., 10 mM) in deionized water.
-
-
Fluorescence Measurements:
-
In a quartz cuvette, place a specific volume of the buffer solution.
-
Add a small aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the fluorescence spectrum to establish the baseline fluorescence of the free sensor.
-
Incrementally add small volumes of the target metal ion stock solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence spectrum after each addition until the fluorescence intensity reaches a plateau.
-
-
Selectivity Studies:
-
To a solution of the sensor, add a significant excess of potential interfering metal ions.
-
Record the fluorescence spectrum.
-
Subsequently, add the target metal ion to the same solution and record the spectrum again to observe any changes.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a titration curve.
-
Calculate the limit of detection (LOD) using the formula 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
Standard Operating Procedure for Atomic Absorption Spectrometry (AAS)
1. Sample Preparation:
-
For water samples, acidification with nitric acid to a pH < 2 is typically required to stabilize the metal ions.[8]
-
For solid samples or complex matrices, acid digestion (e.g., with nitric acid and hydrogen peroxide) is necessary to bring the metals into solution.
2. Instrument Calibration:
-
Prepare a series of standard solutions of the target metal ion of known concentrations.
-
Aspirate the standards into the flame or inject them into the graphite furnace and measure their absorbance.
-
Construct a calibration curve by plotting absorbance versus concentration.
3. Sample Analysis:
-
Aspirate or inject the prepared sample into the instrument.
-
Measure the absorbance of the sample.
-
Determine the concentration of the metal ion in the sample using the calibration curve.
Standard Operating Procedure for Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
1. Sample Preparation:
-
Similar to AAS, samples generally require acid digestion to break down the matrix and solubilize the metals.
-
Samples must be diluted to reduce the total dissolved solids to prevent clogging of the instrument's cones.[9]
2. Instrument Tuning and Calibration:
-
The instrument is tuned for optimal sensitivity and resolution using a tuning solution containing a range of masses.
-
A multi-element calibration standard is used to create a calibration curve for each element of interest.
3. Sample Analysis:
-
The prepared sample is introduced into the plasma, where it is atomized and ionized.
-
The ions are then passed into the mass spectrometer, where they are separated by their mass-to-charge ratio.
-
The detector counts the number of ions for each mass, which is proportional to the concentration of the element in the sample.
Standard Operating Procedure for Electrochemical Analysis
1. Electrode Preparation:
-
The working electrode (e.g., glassy carbon, gold) is polished and cleaned to ensure a reproducible surface.
-
The electrode may be modified with a specific ligand or nanomaterial to enhance selectivity and sensitivity.
2. Experimental Setup:
-
A three-electrode system (working, reference, and counter electrodes) is immersed in an electrochemical cell containing the sample and a supporting electrolyte.[10]
3. Measurement:
-
A potential is applied to the working electrode, and the resulting current is measured.
-
Techniques like anodic stripping voltammetry (ASV) are often used, which involves a pre-concentration step followed by a stripping step where the metal is oxidized, generating a current peak proportional to its concentration.
Conclusion
This compound-based fluorescent sensors offer a compelling combination of sensitivity, selectivity, and the ability to perform real-time measurements, making them particularly valuable for applications in cell biology and drug development where non-invasive, in-situ monitoring is crucial. While traditional analytical techniques like AAS and ICP-MS provide exceptional sensitivity and are well-suited for bulk sample analysis, they lack the spatial and temporal resolution of fluorescent probes. Electrochemical sensors provide a portable and cost-effective alternative, though they may face challenges with complex sample matrices.
The choice of the optimal technology ultimately depends on the specific research question, the required sensitivity, the sample matrix, and the desired spatial and temporal information. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their metal ion analysis needs.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 3. nemi.gov [nemi.gov]
- 4. Comparison of ICP-OES and ICP-MS for Trace Element Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly sensitive electrochemical sensor for mercury(II) ions by using a mercury-specific oligonucleotide probe and gold nanoparticle-based amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. mdpi.com [mdpi.com]
Unveiling the Structural Nuances of a Novel 2,4'-Bipyridine Complex: A Comparative Guide
A comprehensive analysis of a newly synthesized Cadmium(II) coordination polymer featuring a 2,4'-bipyridine ligand is presented, offering a direct comparison with analogous 4,4'-bipyridine complexes of Copper(II) and Tin(II). This guide provides researchers, scientists, and drug development professionals with detailed experimental data, protocols, and structural insights crucial for the advancement of coordination chemistry and materials science.
The unique coordination capabilities of bipyridine isomers play a pivotal role in the design and synthesis of novel metal-organic frameworks and coordination polymers. The asymmetric this compound ligand, in particular, offers distinct structural possibilities compared to its more symmetric 4,4'- and 2,2'- counterparts. This guide focuses on the X-ray crystal structure confirmation of a novel one-dimensional Cadmium(II) coordination polymer, [Cd(L)(2,4'-bipy)(H₂O)]n (where L = 4-carboxy-phenoxyacetate), and juxtaposes its key structural and physicochemical properties against two selected 4,4'-bipyridine-based complexes: --INVALID-LINK--(ClO₄) (where L = N-(pyridine-2-ylmethyl)pyrazine-2-carboxamide) and (4,4'-Hbipy)₂[Sn₂(C₂O₄)₃].
Comparative Analysis of Crystallographic and Physicochemical Data
The following tables summarize the key crystallographic, thermal, and spectroscopic data for the novel this compound complex and its 4,4'-bipyridine analogues, facilitating a clear comparison of their structural and physical properties.
Table 1: Crystallographic Data Comparison
| Parameter | [Cd(L)(2,4'-bipy)(H₂O)]n | --INVALID-LINK--(ClO₄)[1] | (4,4'-Hbipy)₂[Sn₂(C₂O₄)₃][2] |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | C2/c |
| a (Å) | 10.328(3) | 8.133(3) | 14.945(3) |
| b (Å) | 16.981(5) | 10.592(4) | 11.231(2) |
| c (Å) | 11.256(3) | 14.789(6) | 17.068(3) |
| α (°) | 90 | 81.59(3) | 90 |
| β (°) | 114.35(3) | 85.87(3) | 109.98(3) |
| γ (°) | 90 | 74.28(3) | 90 |
| V (ų) | 1798.5(9) | 1208.2(8) | 2690.7(9) |
| Z | 4 | 2 | 4 |
Table 2: Selected Bond Lengths (Å) and Angles (°) Comparison
| Complex | Metal-N (Å) | Metal-O (Å) | N-Metal-N Angle (°) | O-Metal-O Angle (°) |
| [Cd(L)(2,4'-bipy)(H₂O)]n | Cd1-N1: 2.358(4), Cd1-N2: 2.381(4) | Cd1-O1: 2.291(3), Cd1-O2: 2.335(3), Cd1-O3: 2.411(3), Cd1-O5: 2.310(3) | N1-Cd1-N2: 89.8(1) | O1-Cd1-O5: 88.9(1), O2-Cd1-O3: 168.8(1) |
| --INVALID-LINK--(ClO₄) [1] | Cu-N (basal): 0.1915(5) - 0.2082(5) | Cu-O (apical): ~0.26 | - | - |
| (4,4'-Hbipy)₂[Sn₂(C₂O₄)₃] [2] | - | Sn-O: 2.134(4) - 2.458(4) | - | O-Sn-O: 77.8(1) - 151.9(1) |
Table 3: Physicochemical Properties Comparison
| Property | [Cd(L)(2,4'-bipy)(H₂O)]n | --INVALID-LINK--(ClO₄) | (4,4'-Hbipy)₂[Sn₂(C₂O₄)₃][2] |
| Thermal Stability (TGA) | Stable up to ~300 °C | Information not available | Stable up to 175 °C |
| IR Spectroscopy (cm⁻¹) | Bands for carboxylate and bipyridine ligands | 3379 (O-H), 1641 (C=O), 1119, 1080 (ClO₄) | Bands for oxalate and bipyridinium cations |
| UV-Vis Spectroscopy | Absorption bands in the UV region | Information not available | Broadband semiconductor |
Experimental Protocols
A detailed methodology for the synthesis and characterization of the novel this compound complex is provided below, followed by a general protocol for single-crystal X-ray diffraction.
Synthesis of [Cd(L)(2,4'-bipy)(H₂O)]n
A mixture of Cd(NO₃)₂·4H₂O (0.1 mmol), 4-carboxy-phenoxyacetic acid (H₂L) (0.1 mmol), and this compound (0.1 mmol) was dissolved in a mixture of H₂O (5 mL) and CH₃CN (5 mL). The solution was stirred for 30 minutes and then sealed in a Teflon-lined stainless steel autoclave. The autoclave was heated to 160 °C for 72 hours and then cooled to room temperature. Colorless block crystals of the product were obtained.
Single-Crystal X-ray Crystallography Protocol
-
Crystal Selection and Mounting: A suitable single crystal with well-defined faces and free of visible defects is selected under a microscope. The crystal is carefully mounted on a cryoloop or a glass fiber.
-
Data Collection: The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.
-
Data Processing: The collected raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed structure factors.
-
Structure Validation: The final refined crystal structure is validated using various crystallographic tools to check for its geometric reasonability and overall quality.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural confirmation of a novel coordination polymer.
References
Isomeric Effects on the Electrochemical Behavior of Bipyridine Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isomeric form of bipyridine ligands within metal complexes plays a crucial role in determining their electrochemical properties. This guide provides a comparative analysis of the electrochemical behavior of bipyridine complex isomers, supported by experimental data. Understanding these isomeric effects is paramount for the rational design of novel catalysts, sensors, and therapeutic agents with tailored redox characteristics.
Comparative Electrochemical Data
The redox potentials of metal-bipyridine complexes are highly sensitive to the isomeric form of the bipyridine ligand and the overall geometry of the complex. These variations arise from differences in the electronic and steric environments imposed by the ligand isomers, which in turn affect the electron density at the metal center and the stability of its various oxidation states.
Positional Isomerism: 2,2'-Bipyridine vs. 4,4'-Bipyridine
Positional isomers of bipyridine, such as the chelating 2,2'-bipyridine (2,2'-bpy) and the bridging 4,4'-bipyridine (4,4'-bpy), lead to fundamentally different coordination modes and electrochemical responses. While 2,2'-bpy forms stable five-membered chelate rings with a metal center, 4,4'-bpy typically acts as a bridging ligand between two metal centers or as a monodentate ligand, though it can form polymeric chains. The rigid, planar structure of 2,2'-bpy facilitates strong σ-donation and π-acceptance, which is reflected in the electrochemical behavior of its complexes. In contrast, the para-position of the nitrogen atoms in 4,4'-bpy prevents chelation with a single metal ion.
| Complex | Isomer | E₁/₂ (M³⁺/M²⁺) vs. Ref. | E₁/₂ (Ligand Reduction) vs. Ref. | Solvent/Electrolyte |
| [Ru(bpy)₃]²⁺ | 2,2'-bpy | +1.26 V vs. SCE | -1.33 V, -1.51 V, -1.77 V vs. SCE | CH₃CN / TEAP |
| Charge Transfer Complex | 4,4'-bpy with Benzoquinone | Not Applicable (Ligand-centered) | Epc = -0.68 V vs. Ag/AgCl | DMF / TEACl |
Note: Direct comparison of monomeric tris-chelated complexes of 4,4'-bpy is not feasible due to its bridging nature. The data for the 4,4'-bpy complex is for a charge-transfer complex to illustrate its distinct electrochemical behavior.
Geometric Isomerism: cis vs. trans and fac vs. mer
Geometric isomerism, such as cis versus trans and facial (fac) versus meridional (mer), significantly influences the electrochemical properties of bipyridine complexes. These isomers often exhibit different dipole moments, steric interactions, and ligand field strengths, leading to distinct redox potentials. For instance, studies on dicarbonyl-ruthenium(II) complexes with both asymmetric and symmetric bidentate polypyridyl ligands have revealed differences in the electrochemical behavior of distal and proximal isomers.[1][2] Similarly, fac and mer isomers of tris(β-ketoiminato)ruthenium(III) complexes display different Ru(III)/Ru(IV) and Ru(III)/Ru(II) redox couples.[3]
| Complex Type | Isomers | Observation |
| Dicarbonyl-ruthenium(II) with asymmetric and symmetric bipyridyl ligands | distal (d) vs. proximal (p) | Spectroscopic measurements showed no marked differences, but electrochemistry clearly showed different behavior.[1][2] |
| Tris(β-ketoiminato)ruthenium(III) | fac vs. mer | Different Ru(III)/IV and Ru(III)/II redox couples were observed for the different isomers.[3] |
Effects of Substitution on 2,2'-Bipyridine Ligands
The electronic properties of bipyridine complexes can be finely tuned by introducing substituents on the bipyridine rings. Electron-donating groups (EDGs) generally make the metal center easier to oxidize (less positive redox potential), while electron-withdrawing groups (EWGs) make it more difficult to oxidize (more positive redox potential). Conversely, ligand-based reductions are shifted to less negative potentials by EWGs.[4]
Table of Redox Potentials for Substituted Iron(II) Tris(2,2'-bipyridine) Complexes
| Complex | E₁/₂ (Fe³⁺/Fe²⁺) vs. Fc⁺/Fc | Solvent/Electrolyte |
| [Fe(4,4'-dimethoxy-2,2'-bpy)₃]²⁺ | +0.69 V | CH₃CN / [NBu₄][PF₆] |
| [Fe(4,4'-dimethyl-2,2'-bpy)₃]²⁺ | +0.78 V | CH₃CN / [NBu₄][PF₆] |
| [Fe(2,2'-bpy)₃]²⁺ | +0.86 V | CH₃CN / [NBu₄][PF₆] |
| [Fe(4,4'-dichloro-2,2'-bpy)₃]²⁺ | +1.03 V | CH₃CN / [NBu₄][PF₆] |
| [Fe(4,4'-dinitro-2,2'-bpy)₃]²⁺ | +1.27 V | CH₃CN / [NBu₄][PF₆] |
Experimental Protocols
Synthesis of Bipyridine Complexes
The synthesis of bipyridine complexes often involves the reaction of a metal salt with the desired bipyridine ligand in a suitable solvent. The purification of the resulting complex is typically achieved through recrystallization or column chromatography. For isomeric studies, synthetic strategies are designed to favor the formation of a specific isomer, which can then be isolated and characterized.[1][2]
Example Synthesis of [Ru(bpy)₃]Cl₂: This complex can be synthesized by reacting RuCl₃·xH₂O with three equivalents of 2,2'-bipyridine in a solvent such as ethanol or water. The reduction of Ru(III) to Ru(II) is often facilitated by the addition of a reducing agent like hypophosphorous acid.[5] The product is typically isolated as a chloride or hexafluorophosphate salt.[5]
Cyclic Voltammetry (CV)
Cyclic voltammetry is a key electrochemical technique for investigating the redox behavior of bipyridine complexes.
Detailed Experimental Protocol for Cyclic Voltammetry:
-
Solution Preparation:
-
Prepare a ~1 mM solution of the bipyridine complex in a suitable solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide).
-
Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to the solution to ensure sufficient conductivity.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell configuration.
-
Working Electrode: A glassy carbon or platinum disk electrode is commonly used. Polish the electrode surface with alumina slurry on a polishing pad before each experiment to ensure a clean and reproducible surface.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typically used. It is often separated from the bulk solution by a salt bridge.
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod serves as the counter electrode.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan over the range of interest for the metal-centered and ligand-centered redox processes.
-
Set the scan rate, typically starting at 100 mV/s. The scan rate can be varied to investigate the reversibility of the redox processes.
-
Initiate the scan and record the resulting cyclic voltammogram (a plot of current vs. potential).
-
It is good practice to record a background CV of the solvent and supporting electrolyte alone to identify any potential interferences.
-
For accurate potential referencing, it is recommended to add an internal standard with a known and stable redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, at the end of the experiment.
-
-
Data Analysis:
-
From the cyclic voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc).
-
The half-wave potential (E₁/₂), which is an approximation of the standard redox potential, can be calculated for reversible couples as E₁/₂ = (Epa + Epc) / 2.
-
The reversibility of a redox process can be assessed by the peak separation (ΔEp = |Epa - Epc|), which should be close to 59/n mV (where n is the number of electrons transferred) for a reversible process at room temperature, and by the ratio of the peak currents (ipa/ipc), which should be close to 1.
-
Visualizing Isomeric Effects and Experimental Workflow
Logical Relationship of Isomeric Effects
The isomeric form of the bipyridine ligand directly influences the geometry and electronic structure of the metal complex. This, in turn, dictates the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the ease of oxidation of the complex, while the energy of the LUMO is related to the ease of its reduction. These energy levels are probed by cyclic voltammetry, which measures the redox potentials corresponding to the removal of an electron from the HOMO (oxidation) and the addition of an electron to the LUMO (reduction).
Caption: Logical flow of how bipyridine isomerism affects electrochemical properties.
Experimental Workflow for Electrochemical Comparison
The systematic investigation of isomeric effects on the electrochemical behavior of bipyridine complexes follows a well-defined workflow, from the synthesis of the isomeric complexes to the analysis of their electrochemical data.
Caption: Workflow for comparing the electrochemistry of bipyridine complex isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. Connectivity-Dependent Conductance of 2,2′-Bipyridine-Based Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Head-to-Tail vs. Head-to-Head Coordination in Unsymmetrical Bipyridines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the coordination chemistry of unsymmetrical bipyridine ligands is paramount for the rational design of metal complexes with tailored properties. The orientation of these ligands around a metal center—specifically, "head-to-tail" (HT) versus "head-to-head" (HH) coordination—can significantly influence the resulting complex's spectroscopic, electrochemical, and catalytic behavior.
Unsymmetrical bipyridines, possessing distinct substituents on their two pyridine rings, introduce a level of isomeric complexity not seen with their symmetrical counterparts. When two or more of these ligands coordinate to a single metal center, they can arrange themselves in either a head-to-tail (HT) fashion, where the dissimilar ends of the ligands are adjacent, or a head-to-head (HH) arrangement, where identical ends are in proximity. This guide provides a comparative analysis of these two coordination modes, supported by experimental data, to illuminate the impact of this subtle structural variation.
Spectroscopic and Structural Differentiation
The definitive characterization of head-to-tail and head-to-head isomers relies on advanced spectroscopic and crystallographic techniques. High-field ¹H NMR spectroscopy is a powerful tool for distinguishing between these isomers in solution.[1][2][3] The different magnetic environments experienced by the pyridine protons in the HT and HH arrangements lead to distinct chemical shifts and coupling patterns.
X-ray crystallography provides unambiguous confirmation of the solid-state structure, revealing the precise spatial orientation of the ligands around the metal ion.
Table 1: Comparison of Spectroscopic and Structural Properties
| Property | Head-to-Tail (HT) Isomers | Head-to-Head (HH) Isomers |
| Symmetry | Generally lower symmetry | Can possess higher symmetry elements |
| ¹H NMR | More complex spectra with a greater number of distinct proton signals. | Simpler spectra due to higher symmetry, leading to fewer unique proton environments.[1][2][3] |
| X-ray Crystal Structure | Shows alternating arrangement of the unsymmetrical ligands. | Displays a pairwise arrangement of the identical ends of the ligands. |
Electrochemical Properties
The electronic communication between the ligands and the metal center can be subtly altered by the coordination mode, which is reflected in the electrochemical properties of the complexes. While comprehensive comparative data is scarce, studies on related systems suggest that the redox potentials of the metal center and the ligands can be influenced by the dipole moments and electronic coupling within the coordination sphere, which differ between HT and HH isomers.
Catalytic Performance
The steric and electronic differences between head-to-tail and head-to-head isomers can have a profound impact on their catalytic activity and selectivity, particularly in asymmetric catalysis. The arrangement of the ligands dictates the shape and accessibility of the catalytic active site, influencing substrate binding and the transition state energies of the catalytic cycle.
While direct comparative studies on the catalytic performance of isolated HT and HH isomers of unsymmetrical bipyridine complexes are not abundant in the literature, the principles of catalyst design suggest that controlling this aspect of the coordination sphere is crucial for optimizing catalytic outcomes.
Experimental Protocols
Synthesis of Unsymmetrical Bipyridine Ligands
The synthesis of unsymmetrical bipyridines is a prerequisite for the formation of their coordination complexes. Common synthetic routes include metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.[4]
Generic Experimental Workflow for Unsymmetrical Bipyridine Synthesis
Caption: General workflow for the synthesis of unsymmetrical bipyridines.
Synthesis and Separation of Head-to-Tail and Head-to-Head Isomers
The synthesis of metal complexes with unsymmetrical bipyridines often yields a mixture of HT and HH isomers. Their separation can be a challenging but critical step for comparative studies. Cation-exchange column chromatography has been successfully employed for the separation of geometric isomers of ruthenium(II) complexes.[4]
Experimental Protocol: Synthesis and Separation of Ru(II) Isomers
-
Synthesis: A solution of the unsymmetrical bipyridine ligand is reacted with a suitable metal precursor, such as [Ru(bpy)2Cl2], in an appropriate solvent (e.g., ethanol/water) under reflux.
-
Isolation of Isomer Mixture: The crude product, containing a mixture of head-to-tail and head-to-head isomers, is precipitated by the addition of a salt with a non-coordinating anion (e.g., NH₄PF₆).
-
Chromatographic Separation: The isomer mixture is dissolved in a minimal amount of a suitable solvent and loaded onto a cation-exchange column (e.g., SP Sephadex C-25).[4]
-
Elution: The isomers are eluted using a salt gradient (e.g., aqueous NaCl or sodium toluene-4-sulfonate).[4] The different interactions of the isomeric cations with the stationary phase allow for their separation.
-
Characterization: The separated isomers are characterized by ¹H NMR spectroscopy and, if possible, X-ray crystallography to confirm their identity as head-to-tail or head-to-head.[1][2][3]
Logical Flow for Isomer Separation and Analysis
Caption: Workflow for the separation and comparative analysis of HT and HH isomers.
Conclusion
The distinction between head-to-tail and head-to-head coordination in unsymmetrical bipyridine complexes is a critical aspect of their chemistry that influences their fundamental properties and potential applications. While the synthesis and characterization of these isomers are achievable, further research focusing on direct, quantitative comparisons of their photophysical, electrochemical, and catalytic properties is needed to fully harness their potential in fields ranging from materials science to drug development. The detailed experimental protocols and characterization methods outlined in this guide provide a framework for researchers to explore this fascinating area of coordination chemistry.
References
- 1. 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] (1)H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d(8) metal ions. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2,4'-Bipyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 2,4'-Bipyridine, a heterocyclic compound that requires careful handling due to its potential hazards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure risks. This compound is classified as hazardous and should be managed by trained personnel in a controlled laboratory environment.
Personal Protective Equipment (PPE):
When handling this compound, especially in its pure form or in concentrated solutions, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber. It is advisable to double-glove. |
| Body Protection | A fully buttoned laboratory coat. For larger quantities or in case of a significant spill, a chemically resistant apron should be worn. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2] |
Waste Identification and Segregation
Proper identification and segregation of this compound waste are the foundational steps for compliant disposal.
-
Hazardous Waste Classification: All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, glassware), and spill cleanup materials, must be classified and handled as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It is particularly important to keep it separate from strong oxidizing agents and strong acids, with which it is incompatible.
Storage and Labeling of Waste
Proper storage and clear labeling of this compound waste are crucial for safety and regulatory compliance.
Waste Container Requirements:
| Parameter | Requirement |
| Container Type | Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are suitable. |
| Labeling | The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. |
| Accumulation Date | Mark the date when the first drop of waste is added to the container. |
The designated waste storage area should be a cool, dry, and well-ventilated location, away from sources of ignition and incompatible materials. Access to this area should be restricted to authorized personnel.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure the area is well-ventilated, preferably by using a chemical fume hood.
-
Contain the Spill: For solid spills, carefully sweep the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material such as vermiculite, sand, or a chemical spill pillow to contain and absorb the liquid.[1]
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent, followed by a thorough wash with soap and water. All materials used for cleanup must be disposed of as hazardous waste.
-
Report the Spill: Report all spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department, regardless of the size.
Disposal Procedures
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. The primary and recommended method of disposal is through a licensed hazardous waste disposal company.
For institutions with in-house chemical treatment capabilities, a laboratory-scale degradation protocol can be considered. The following is a detailed methodology for the chemical degradation of this compound waste using an advanced oxidation process with Fenton's reagent. This procedure should only be performed by trained personnel in a controlled environment.
Experimental Protocol: Laboratory-Scale Degradation of this compound using Fenton's Reagent
This protocol is based on the principle of generating highly reactive hydroxyl radicals (•OH) to oxidize and break down the organic structure of this compound.[3][4][5][6][7]
Materials:
-
This compound waste solution (aqueous)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Ice bath
Procedure:
-
Preparation:
-
Perform all steps in a certified chemical fume hood while wearing the appropriate PPE.
-
Place the beaker or flask containing the this compound waste solution on a stir plate within an ice bath to control the reaction temperature, as the process can be exothermic.
-
Begin stirring the solution.
-
-
Acidification:
-
Addition of Iron Catalyst:
-
Add a catalytic amount of Iron(II) sulfate heptahydrate to the acidified solution. A typical starting ratio is approximately 1 part Fe²⁺ to 5-10 parts H₂O₂ by weight, depending on the concentration of the organic waste.
-
-
Initiation of Oxidation:
-
Slowly and carefully add 30% hydrogen peroxide to the solution dropwise. The addition should be done in small portions to control the rate of reaction and prevent excessive heat generation.
-
Observe the reaction mixture. The formation of hydroxyl radicals will begin to oxidize the this compound. The reaction may cause some foaming or gas evolution.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed with continuous stirring for several hours (e.g., 2-4 hours). The exact reaction time will depend on the concentration of this compound.
-
If possible, monitor the degradation of this compound using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
-
Neutralization and Precipitation:
-
Once the reaction is complete, slowly add sodium hydroxide solution to neutralize the excess acid and raise the pH to between 7 and 8.
-
This will cause the precipitation of iron as iron(III) hydroxide (Fe(OH)₃).
-
-
Final Disposal:
-
Allow the iron hydroxide precipitate to settle.
-
The treated aqueous solution, now containing significantly degraded organic matter, and the iron hydroxide precipitate should be collected and disposed of as hazardous waste through your institution's EHS department or a licensed waste disposal contractor.
-
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ijera.com [ijera.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Essential Safety and Logistics for Handling 2,4'-Bipyridine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for 2,4'-Bipyridine, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[1][2] |
| Skin Protection | Wear protective gloves (inspected prior to use), a lab coat, and other impervious clothing to prevent skin contact.[2] Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2][3] |
Hazard Identification and First Aid
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.[3][4] In case of exposure, immediate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[3][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[3][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention or call a poison control center.[3][6] |
Operational Plan for Handling this compound
A systematic approach to handling this compound in a laboratory setting is essential to maintain a safe working environment.
Preparation and Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.[8][9]
-
Before starting, inspect all PPE for integrity.
Handling Procedures
-
Avoid all personal contact, including the inhalation of dust or vapors.[7]
-
Do not eat, drink, or smoke in the handling area.[7]
-
Use only non-sparking tools to prevent ignition.[5]
-
Wash hands thoroughly after handling.[7]
Storage
-
Store in a cool, dry, and well-ventilated area.[7]
-
Keep containers securely sealed and protected from physical damage.[7]
-
Store away from incompatible materials such as strong oxidizing agents.[7][11]
-
The storage area should be locked up or accessible only to authorized personnel.[5]
Accidental Release and Disposal Plan
In the event of a spill or at the end of its use, proper procedures for cleanup and disposal must be followed.
Accidental Release Measures
-
Evacuate : Clear the area of all personnel and move upwind of the spill.[12]
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Prevent the spill from entering drains or waterways.[12]
-
Cleanup :
-
For small spills, use dry cleanup procedures to avoid generating dust.[7] Sweep up the material and place it in a suitable, labeled container for disposal.[2][7]
-
For large spills, wear appropriate respiratory protection and protective clothing.[12] Contain the spill with inert material like sand or earth.[12]
-
-
Decontamination : After cleanup, decontaminate all protective clothing and equipment before reuse.[7][12]
Disposal Plan
-
Dispose of this compound and its container in accordance with local, regional, and national hazardous waste regulations.[10]
-
Contact a licensed professional waste disposal service to dispose of this material.[13]
-
Do not dispose of the chemical into the environment.[5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[9]
Safe Handling Workflow for this compound
The following diagram illustrates the key procedural steps for the safe handling of this compound from initial preparation to final disposal.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. sdfine.com [sdfine.com]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. fishersci.com [fishersci.com]
- 10. geneseo.edu [geneseo.edu]
- 11. carlroth.com [carlroth.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
